molecular formula C24H51N B1619743 Triisooctylamine CAS No. 2757-28-0

Triisooctylamine

Cat. No.: B1619743
CAS No.: 2757-28-0
M. Wt: 353.7 g/mol
InChI Key: YKGBNAGNNUEZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triisooctylamine is a useful research compound. Its molecular formula is C24H51N and its molecular weight is 353.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methyl-N,N-bis(6-methylheptyl)heptan-1-amine
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InChI

InChI=1S/C24H51N/c1-22(2)16-10-7-13-19-25(20-14-8-11-17-23(3)4)21-15-9-12-18-24(5)6/h22-24H,7-21H2,1-6H3
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InChI Key

YKGBNAGNNUEZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CC(C)CCCCCN(CCCCCC(C)C)CCCCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C24H51N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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DSSTOX Substance ID

DTXSID60863017
Record name 1-Heptanamine, 6-methyl-N,N-bis(6-methylheptyl)-
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Molecular Weight

353.7 g/mol
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Physical Description

Liquid, Colorless liquid; [Sigma-Aldrich MSDS]
Record name Isooctanamine, N,N-diisooctyl-
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CAS No.

2757-28-0, 25549-16-0
Record name 6-Methyl-N,N-bis(6-methylheptyl)-1-heptanamine
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Record name 6,6',6''-Trimethyltriheptylamine
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Record name Tris(6-methylheptyl)amine
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Record name 6,6',6''-TRIMETHYLTRIHEPTYLAMINE
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Foundational & Exploratory

Triisooctylamine: A Technical Guide to Basicity and pKa in Non-Aqueous Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Triisooctylamine (TIOA), a tertiary amine characterized by its bulky, branched alkyl chains, is a compound of significant interest across various scientific disciplines, including pharmaceuticals, hydrometallurgy, and chemical synthesis.[1][2] Its utility often hinges on its ability to act as a base, an extractant, or a phase transfer catalyst, properties that are fundamentally governed by its basicity.[1][2][3][4] For researchers and drug development professionals, understanding and quantifying the basicity of TIOA, particularly in non-aqueous environments, is critical for process optimization, reaction design, and formulation development.

The basicity of an amine in a given solvent is expressed by the pKa of its conjugate acid (R₃NH⁺). This value is not an intrinsic property of the molecule but is profoundly influenced by the surrounding solvent medium.[5] In drug development, for instance, many active pharmaceutical ingredients (APIs) and excipients are poorly soluble in water, necessitating the use of organic or mixed solvents for synthesis, formulation, and analysis.[6][7][8] An accurate understanding of pKa in these environments is paramount for predicting solubility, stability, and intermolecular interactions.[8]

This guide provides a comprehensive exploration of the factors governing the basicity of this compound in non-aqueous solvents, presents available pKa data for structurally similar amines, and offers a detailed protocol for its experimental determination using modern analytical techniques.

I. Theoretical Framework: Factors Governing Amine Basicity in Non-Aqueous Media

The basicity of this compound is a delicate interplay of electronic, steric, and solvent-related effects. Unlike in aqueous solutions where solvation patterns are well-understood, non-aqueous systems introduce a more complex set of variables.

A. Molecular Structure: Inductive vs. Steric Effects
  • Inductive Effect: The three isooctyl groups are electron-donating (+I effect). They push electron density towards the central nitrogen atom, increasing the availability of its lone pair for protonation.[9][10] This electronic effect inherently increases the amine's basicity.

  • Steric Hindrance: Conversely, the sheer bulk of the isooctyl chains creates significant steric hindrance around the nitrogen atom.[9][10] This bulkiness can impede the approach of a proton and, more importantly, hinders the solvation and stabilization of the resulting protonated ammonium cation (R₃NH⁺). This steric effect tends to decrease basicity.

In the gas phase, where solvation is absent, the inductive effect dominates. However, in solution, the balance between induction and steric hindrance is heavily modulated by the solvent.

B. The Overriding Influence of the Solvent

The solvent plays a decisive role in determining the effective basicity of an amine by differentially solvating the neutral amine and its conjugate acid.[9][11]

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., water, alcohols) can form strong hydrogen bonds. They effectively stabilize the protonated ammonium cation through hydrogen bonding, which shifts the equilibrium towards the protonated form and increases the apparent basicity.[9][12] Aprotic solvents (e.g., DMSO, acetonitrile, THF) cannot donate hydrogen bonds.[11] In these media, the stabilization of the cation is less pronounced, and other factors like the solvent's polarity become more critical.

  • Dielectric Constant (Polarity): Solvents with a high dielectric constant are more effective at stabilizing charged species.[11] The dissociation of the protonated amine (R₃NH⁺) into ions is more favorable in polar solvents, which can influence the acid-base equilibrium.

  • Solvent Basicity: The inherent basicity of the solvent itself can compete with the amine for the proton, affecting the measured pKa.

The interplay of these factors is visualized in the diagram below.

cluster_0 Molecular Factors cluster_1 Solvent Factors TIOA This compound (TIOA) Basicity Inductive Inductive Effect (+I) (Increases Basicity) TIOA->Inductive Steric Steric Hindrance (Decreases Basicity) TIOA->Steric Solvent Non-Aqueous Solvent TIOA->Solvent is dissolved in Result Effective pKa Inductive->Result Solvation Solvation of R₃N vs R₃NH⁺ Steric->Solvation hinders Steric->Result Protic Protic Nature (H-Bonding Stabilization) Solvent->Protic Polarity Dielectric Constant (Charge Stabilization) Solvent->Polarity Solvent->Solvation Solvent->Result

Caption: Key factors influencing the basicity and pKa of TIOA in non-aqueous solvents.

II. pKa Data for Trialkylamines in Non-Aqueous Solvents

AmineSolventMethodpKa (of conjugate acid)Reference
Trioctylamine (TOA)1-OctanolRelative BasicityHighest among tested solvents[13]
Trioctylamine (TOA)Methyl Iso-butyl Ketone (MIBK)Relative BasicityIntermediate[13]
Trioctylamine (TOA)Carbon Tetrachloride (CCl₄)Relative BasicityLowest among tested solvents[13]
Trioctylamine (TOA)Not SpecifiedPredicted10.08 ± 0.50[14][15]

The relative basicity trend observed—1-octanol > MIBK > CCl₄—aligns with theoretical principles.[13] The protic nature of 1-octanol allows for strong hydrogen-bond stabilization of the protonated TOA, enhancing its basicity compared to the aprotic ketone (MIBK) and the nonpolar solvent (CCl₄).

III. Experimental Protocol: pKa Determination by NMR Chemical Shift Imaging

For compounds like TIOA that may be insoluble in water, determining pKa in organic solvents is essential.[6][7] While classical methods like potentiometric or spectrophotometric titrations are feasible, they can be laborious.[16] A modern, efficient approach is the use of Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the "one-shot" method using chemical shift imaging (CSI).[6][7][8][17] This technique allows for a complete titration curve to be generated in a single experiment.

The following protocol details the determination of TIOA's pKa in anhydrous Dimethyl Sulfoxide (DMSO), a common solvent in drug discovery.[6]

A. Principle

A stable pH gradient is established within a single NMR tube by allowing an acidic solution to diffuse into a basic solution containing the analyte (TIOA) and a set of pH indicators.[6][7] A chemical shift imaging experiment records spectra along the length of the tube. The known pKa values of the indicators are used to map the pH at each point in the gradient. Simultaneously, the chemical shift of a proton on TIOA that is sensitive to its protonation state is measured. A plot of the analyte's chemical shift versus the determined pH yields a titration curve, from which the pKa is extracted using the Henderson-Hasselbalch equation.[6][7][17]

B. Equipment and Reagents
  • Analyte: this compound (TIOA)

  • Solvent: Anhydrous DMSO

  • Acid: A strong acid soluble in DMSO (e.g., trifluoromethanesulfonic acid or a solid acid like saccharin).[6][17]

  • Base: A non-interfering base to create the basic solution (e.g., a phosphazene base or a suitable amine).

  • pH Indicators: A set of at least two indicators with known pKa values in DMSO that bracket the expected pKa of TIOA.

  • Equipment:

    • Gradient-equipped high-field NMR spectrometer

    • Standard 5 mm NMR tubes

    • Glovebox or controlled atmosphere for handling anhydrous solvent

C. Step-by-Step Methodology
  • Solution Preparation (in a glovebox):

    • Basic Solution (Bottom Layer): Prepare a solution in anhydrous DMSO containing TIOA (e.g., 5-10 mM), the chosen pH indicators (e.g., 2-5 mM each), and the base.

    • Acidic Solution (Top Layer): Prepare a solution in anhydrous DMSO containing the same concentrations of TIOA and indicators, but with the acid instead of the base.

  • Creating the pH Gradient:

    • Carefully pipette a known volume (e.g., 300 µL) of the basic solution into the bottom of an NMR tube.

    • Gently layer an equal volume of the acidic solution on top of the basic solution, minimizing mixing at the interface.

    • Seal the tube and allow it to stand undisturbed for a set period (e.g., 30-60 minutes) to allow a stable diffusion gradient to form at the interface.

  • NMR Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire a 1D ¹H NMR spectrum to identify the chemical shifts of the analyte and indicator protons in their acidic and basic forms.

    • Perform a chemical shift imaging (CSI) experiment (e.g., using a slice-selective pulse sequence) along the long axis (z-axis) of the NMR tube. This will generate a 2D dataset with chemical shift on one axis and spatial position on the other.

  • Data Analysis:

    • Process the 2D CSI data to obtain a series of 1D spectra, each corresponding to a different spatial "slice" along the NMR tube.

    • For each slice, determine the pH using the chemical shifts of the indicator protons and their known pKa values via the Henderson-Hasselbalch equation.

    • In the same slices, measure the chemical shift (δ_obs) of a well-resolved TIOA proton that shows a significant change upon protonation.

    • Plot the observed chemical shift of the TIOA proton (δ_obs) against the calculated pH for all slices.

    • Fit the resulting titration curve to the Henderson-Hasselbalch equation (rearranged for chemical shifts) to determine the pKa of TIOA.

G prep 1. Prepare Solutions (Acidic & Basic) in Anhydrous DMSO grad 2. Create pH Gradient in NMR Tube prep->grad nmr 3. Acquire 1D ¹H and 2D Chemical Shift Image (CSI) grad->nmr process 4. Process CSI Data (Extract 1D Spectra per Slice) nmr->process ph_calc 5. Calculate pH for each slice using Indicator Shifts process->ph_calc shift_measure 6. Measure Analyte Shift (δ_obs) for each slice process->shift_measure plot 7. Plot δ_obs vs. pH ph_calc->plot shift_measure->plot fit 8. Fit Curve to Henderson-Hasselbalch Eq. plot->fit pka Result: pKa of TIOA fit->pka

Caption: Experimental workflow for pKa determination using NMR Chemical Shift Imaging.

IV. Significance in Research and Drug Development

An understanding of TIOA's basicity in non-aqueous systems is not merely academic; it has direct practical implications.

  • Solvent Extraction and Purification: TIOA is widely used as a liquid-liquid extraction agent for separating metals from ores or for removing acidic products from reaction mixtures.[4][18][19] Its extraction efficiency is directly proportional to its ability to be protonated by the target acid, forming an ion pair that is soluble in the organic phase.[18] Selecting a solvent that maximizes TIOA's basicity can dramatically improve process yields.

  • Catalysis: As a phase transfer catalyst, TIOA facilitates reactions between reagents dissolved in immiscible phases (e.g., aqueous and organic).[1] Its function relies on forming ion pairs, a process dictated by its pKa in the organic phase.

  • Pharmaceutical Formulations: In the development of non-aqueous formulations, such as lipid-based systems or amorphous solid dispersions, the pKa of all components, including excipients with amine functionalities, is critical.[20] It governs potential acid-base interactions between the API and excipients, which can affect the drug's stability, solubility, and release profile. Knowledge of TIOA's basicity provides a model for understanding how similar tertiary amines behave in these complex, low-water environments.

Conclusion

The basicity of this compound in non-aqueous solvents is a complex property governed by a balance of inductive, steric, and profound solvent effects. While specific pKa values are sparse in the literature, its behavior can be predicted based on fundamental chemical principles and inferred from data on analogous compounds like trioctylamine. For applications demanding high precision, experimental determination is crucial. Modern techniques, particularly NMR-based chemical shift imaging, provide a robust and efficient means to measure pKa in a variety of organic solvents, empowering researchers and drug development professionals to optimize processes, design novel synthetic routes, and create more stable and effective pharmaceutical formulations.

References

  • Basicity of amines | Organic Chemistry II Class Notes - Fiveable. (2025, August 15).
  • Effect of solvent on basicity of amines - Filo. (2025, March 21).
  • Lau, Y. K., & Kebarle, P. (1981). Hydrogen bonding solvent effect on the basicity of primary amines CH3NH2, C2H5NH2, and CF3CH2NH2. Canadian Journal of Chemistry, 59(2), 151-155.
  • Wang, Y., et al. (2009). Relative basicity of trioctylamine to carboxylic acid in selected organic diluents. Chinese Journal of Chemical Engineering, 17(4), 653-658.
  • Field Effect and it's effect on basicity on amines - Chemistry Stack Exchange. (2014, June 4).
  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES - DTIC. (1962).
  • How to make maximum use of the available pK data in non‐aqueous solvents? (2019, April 11).
  • Ahmet, M., et al. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Analytical Chemistry, 94(22), 7977-7984.
  • Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging (PDF). (2022, May 12).
  • 5 Key Basicity Trends of Amines - Master Organic Chemistry. (2017, April 26).
  • Trioctylamine - Wikipedia.
  • Trioctylamine - LookChem.
  • TRIOCTYLAMINE - ChemBK. (2024, April 16).
  • This compound | 2757-28-0 - Benchchem.
  • CAS 25549-16-0: this compound - CymitQuimica.
  • This compound technical grade 25549-16-0 - Sigma-Aldrich.
  • Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging - University of East Anglia. (2022, May 27).
  • pKa Determination in non-Aqueous Solvents - The University of Liverpool Repository. (2021, June 13).
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents - Chair of Analytical Chemistry, University of Tartu. (2025, August 28).
  • Reactive Extraction of Levulinic Acid from Aqueous Solutions Using Trioctylamine with Diluents 2-Ethyl-1-hexanol, 4-Methylpentan-2-one, and Isoamyl Alcohol. (2023, October 5). Journal of Chemical & Engineering Data.
  • 25549-16-0 - this compound - Guidechem.
  • Pharmaceutical Cocrystals in Drug-Delivery Technologies: Advances from Rational Design to Therapeutic Applications. (2026, January 20). MDPI.

Sources

Methodological & Application

Triisooctylamine extraction mechanism for carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Unraveling the Mechanism of Carboxylic Acid Extraction with Triisooctylamine (TIOA): A Detailed Guide for Researchers

Introduction: The Imperative for Efficient Carboxylic Acid Recovery

Carboxylic acids are foundational platform chemicals with extensive applications across the pharmaceutical, food, and chemical industries.[1] Many of these vital organic acids, such as lactic, citric, and succinic acid, are increasingly produced through fermentation processes. A significant challenge in these bio-based production routes is the efficient recovery of the acid from dilute aqueous fermentation broths, a step that can account for 30-50% of the total production cost.[2][3]

Reactive liquid-liquid extraction (LLE) presents a highly effective and promising technology for this separation challenge.[4][5] Unlike simple physical extraction, reactive extraction employs an active extractant in the organic phase that chemically interacts with the target molecule. This approach dramatically increases the distribution coefficient and selectivity of the separation.[2] Long-chain tertiary aliphatic amines, such as this compound (TIOA), have emerged as premier extractants for this purpose due to their high efficiency and selectivity.[6][7]

This guide provides a comprehensive overview of the chemical mechanisms governing the extraction of carboxylic acids using TIOA. It further offers a detailed, field-proven experimental protocol for laboratory-scale extraction and analysis, designed for researchers, scientists, and professionals in drug development and chemical engineering.

Part 1: The Core Mechanism of Reactive Extraction

The extraction of a carboxylic acid (represented as HA) from an aqueous phase into an organic phase containing TIOA (represented as R₃N) is not a simple physical partitioning. It is a dynamic, reversible chemical process driven by acid-base interactions.[8] The overall process can be understood through several key equilibria.

1.1 The Principle of Ion-Pair Formation

The fundamental mechanism is the formation of an ion-pair complex between the undissociated carboxylic acid and the basic amine extractant.[9] For the extraction to occur, the carboxylic acid in the aqueous phase must first be in its protonated, undissociated form (HA). This undissociated acid partitions across the phase boundary into the organic diluent. Once in the organic phase, it reacts with the tertiary amine (TIOA) to form an acid-amine complex, often described as an ion pair (R₃NH⁺A⁻).[10][11]

The overall reaction can be summarized as:

HA (aq) ⇌ HA (org) HA (org) + R₃N (org) ⇌ [R₃NH⁺A⁻] (org)

  • HA : The undissociated carboxylic acid.

  • R₃N : this compound (TIOA).

  • (aq) : Denotes the aqueous phase.

  • (org) : Denotes the organic phase.

  • [R₃NH⁺A⁻] : The acid-amine ion-pair complex.

The formation of this stable complex in the organic phase is the primary driving force that pulls the carboxylic acid from the aqueous solution, leading to high distribution coefficients.[2]

1.2 The Critical Role of Aqueous Phase pH

The efficiency of the extraction is profoundly dependent on the pH of the aqueous phase. The extraction mechanism relies on the availability of the undissociated acid, HA. According to the Henderson-Hasselbalch equation, a carboxylic acid exists predominantly in its undissociated form when the pH of the solution is below its pKa value.

Therefore, to achieve maximum extraction efficiency, the pH of the aqueous feed solution must be maintained below the pKa of the target carboxylic acid.[1][11] As the pH rises above the pKa, the acid dissociates into its carboxylate anion (A⁻), which is highly water-soluble and does not readily form a complex with the amine.

1.3 The Influence of the Organic Diluent

TIOA is a viscous liquid and is always used in conjunction with a diluent. The choice of diluent is not trivial; it significantly impacts the extraction performance by solvating the reactants and the resulting acid-amine complex.[5]

  • Inert Diluents: Non-polar solvents like n-heptane, dodecane, and kerosene primarily act as carriers for the extractant.

  • Active Diluents: Polar solvents, often called "modifiers," such as long-chain alcohols (e.g., 1-octanol, 1-decanol) or ketones (e.g., MIBK), actively participate in the extraction.[5] They can stabilize the ion-pair complex through hydrogen bonding and solvation, which often increases the extraction efficiency.[1] Furthermore, the addition of modifiers can prevent the formation of a third, highly viscous phase at high acid loadings, which is a common operational problem.[1]

The following diagram illustrates the fundamental extraction mechanism.

ExtractionMechanism cluster_aqueous Aqueous Phase (pH < pKa) cluster_organic Organic Phase HA_aq HA A_minus A⁻ HA_aq->A_minus Dissociation (Unfavored) H_plus H⁺ HA_aq->H_plus Dissociation (Unfavored) HA_org HA HA_aq->HA_org Phase Transfer TIOA TIOA (R₃N) Complex Ion-Pair Complex [R₃NH⁺A⁻] TIOA->Complex HA_org->Complex Reaction

Caption: Core mechanism of carboxylic acid extraction by TIOA.

Part 2: Protocol for Laboratory-Scale Carboxylic Acid Extraction

This protocol provides a step-by-step method for determining the extraction efficiency and distribution coefficient of a model carboxylic acid (e.g., Lactic Acid) from an aqueous solution.

2.1 Objective

To quantify the distribution coefficient (D) and extraction efficiency (%E) for the removal of lactic acid from an aqueous solution using a TIOA/1-octanol organic phase.

2.2 Materials and Reagents

  • Extractant: this compound (TIOA)

  • Diluent: 1-Octanol

  • Solute: L-Lactic Acid

  • Aqueous Phase: Deionized (DI) Water

  • Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Indicator: Phenolphthalein solution

  • pH Adjustment: 1 M Hydrochloric Acid (HCl) and 1 M NaOH

2.3 Equipment

  • 250 mL Separatory funnels

  • Orbital shaker or magnetic stirrer[12]

  • pH meter

  • Analytical balance

  • Burette and stand for titration

  • Volumetric flasks, pipettes, and beakers

  • Centrifuge (optional, for emulsion breaking)

2.4 Experimental Workflow

The following diagram outlines the complete experimental procedure from preparation to analysis.

Workflow start Start prep_org 1. Prepare Organic Phase (e.g., 30% v/v TIOA in 1-Octanol) start->prep_org prep_aq 2. Prepare Aqueous Phase (e.g., 0.5 M Lactic Acid in DI Water) start->prep_aq combine 3. Combine Phases (1:1 ratio in separatory funnel) prep_org->combine prep_aq->combine mix 4. Equilibrate (Shake for 30 min at 25°C) combine->mix settle 5. Phase Separation (Allow to settle for 15 min) mix->settle separate 6. Collect Aqueous Phase settle->separate analyze 7. Analyze Final Concentration (Titrate aqueous sample with 0.1 M NaOH) separate->analyze calculate 8. Calculate D and %E analyze->calculate end End calculate->end

Caption: Experimental workflow for TIOA extraction and analysis.

2.5 Step-by-Step Procedure

  • Prepare the Organic Phase: Prepare 100 mL of the organic solvent by mixing 30 mL of TIOA with 70 mL of 1-octanol in a volumetric flask.

  • Prepare the Aqueous Phase: Prepare 100 mL of a 0.5 M lactic acid stock solution in DI water. The pH should be verified to be well below the pKa of lactic acid (~3.86).

  • Perform the Extraction:

    • Add equal volumes (e.g., 20 mL) of the organic and aqueous phases to a 100 mL separatory funnel. This establishes a 1:1 phase ratio.[12]

    • Secure the funnel on an orbital shaker and agitate at a constant speed (e.g., 200 rpm) for 30 minutes to ensure equilibrium is reached.

    • Clamp the funnel in a stand and allow the phases to separate completely for at least 15 minutes. A distinct interface should be visible.

  • Sample Collection: Carefully drain the lower aqueous phase into a clean, dry beaker. Discard the organic phase (or save for regeneration studies).

  • Analysis of Aqueous Phase:

    • Pipette a known volume (e.g., 10 mL) of the separated aqueous phase into a conical flask.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with standardized 0.1 M NaOH until a persistent faint pink color is observed.

    • Record the volume of NaOH used. Repeat the titration for two additional samples to ensure precision.

  • Calculations:

    • Final Aqueous Concentration (C_aq_final):

      • C_aq_final (mol/L) = (M_NaOH × V_NaOH) / V_sample

    • Organic Phase Concentration (C_org): Calculated by mass balance.

      • C_org (mol/L) = C_aq_initial - C_aq_final (assuming a 1:1 phase ratio)

    • Distribution Coefficient (D):

      • D = C_org / C_aq_final

    • Extraction Efficiency (%E):

      • %E = [(C_aq_initial - C_aq_final) / C_aq_initial] × 100

Part 3: Key Parameters and Data Interpretation

The efficiency of the extraction process is influenced by several interconnected variables. Understanding these factors is crucial for process optimization.

ParameterEffect on Extraction EfficiencyRationale & Causality
TIOA Concentration Increases up to an optimal pointA higher concentration of the amine extractant provides more reactive sites for complexation with the carboxylic acid, shifting the equilibrium towards the organic phase.[2][13] However, excessively high concentrations can increase viscosity and may lead to third-phase formation.[1]
Aqueous Phase pH Decreases sharply as pH > pKaThe extraction relies on the reaction with the undissociated acid (HA). As pH increases above the acid's pKa, it deprotonates to the anion (A⁻), which is not extractable by the amine.[1][11]
Temperature Generally decreases with increasing temp.The acid-amine complexation is typically an exothermic process. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium away from the product (the complex), thus reducing the extraction efficiency.[2]
Diluent Polarity Generally increases with polar/active diluentsPolar diluents like 1-octanol can stabilize the charged ion-pair complex through solvation and hydrogen bonding, which enhances its solubility in the organic phase and improves the distribution coefficient.[1][5][13]
Acid Strength (pKa) Generally increases for stronger acidsStronger acids (lower pKa) form more stable ion-pair complexes with the amine, leading to higher extraction constants and greater efficiency.[9][14]

Part 4: Solvent Regeneration and Product Recovery

A key advantage of reactive extraction is the ability to regenerate and recycle the solvent. This is accomplished via a "stripping" or back-extraction step.

The loaded organic phase, containing the [R₃NH⁺A⁻] complex, is contacted with a basic aqueous solution, typically NaOH or NaHCO₃.[5][12] The strong base neutralizes the carboxylic acid, converting it into its water-soluble salt (Na⁺A⁻) and regenerating the free TIOA (R₃N) in the organic phase.

[R₃NH⁺A⁻] (org) + NaOH (aq) ⇌ R₃N (org) + Na⁺A⁻ (aq) + H₂O

The regenerated TIOA solvent can then be reused in subsequent extraction cycles.[12] The carboxylic acid can be recovered from the aqueous salt solution, often through acidification and subsequent crystallization or distillation.[3]

References

  • Extraction of lower carboxylic acids from aqueous solution by tri-n-octylamine. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Wasewar, K. L., Heesink, A. B. M., Versteeg, G. F., & Pangarkar, V. G. (2002). Reactive Extraction: An Intensifying Approach for Carboxylic Acid Separation. International Journal of Chemical Engineering and Applications. Retrieved February 23, 2026, from [Link]

  • Malmary, G., Albet, J., Putranto, A., et al. (2001). Recovery of Carboxylic Acids From Aqueous Solutions by Liquid-Liquid Extraction With a this compound Diluent System. Scite.ai. Retrieved February 23, 2026, from [Link]

  • Kyuchoukov, G., & Albet, J. (n.d.). Application of Reactive Extraction to Recovery of Carboxylic Acids. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Aşçı, Y. S., Baylan, N., & Çehreli, S. (2022). Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents. MDPI. Retrieved February 23, 2026, from [Link]

  • Extraction of carboxylic acids by amine extractants. (n.d.). SciSpace. Retrieved February 23, 2026, from [Link]

  • Kyuchoukov, G., & Albet, J. (2002). Application of reactive extraction to recovery of carboxylic acids. ProQuest. Retrieved February 23, 2026, from [Link]

  • Malmary, G., et al. (2001). RECOVERY OF CARBOXYLIC ACIDS FROM AQUEOUS SOLUTIONS BY LIQUID-LIQUID EXTRACTION WITH A this compound DILUENT SYSTEM. SciELO. Retrieved February 23, 2026, from [Link]

  • Popoola, O. P., et al. (2020). Reactive Extraction of Malic Acid using Trioctylamine in 1–Decanol: Equilibrium Studies by Response Surface Methodology Using Box Behnken Optimization Technique. PMC. Retrieved February 23, 2026, from [Link]

  • Weinhandl, M., et al. (2022). Amine-based extractants for isolation of carboxylic acids from complex, biobased process streams. Graz University of Technology. Retrieved February 23, 2026, from [Link]

  • Relative basicity of trioctylamine to carboxylic acid in selected organic diluents. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Wolska, L., et al. (2017). Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with inj. MOST Wiedzy. Retrieved February 23, 2026, from [Link]

  • Marinova, M., et al. (n.d.). Improvement of the Lactic Acid Extraction. Extraction From Aqueous Solutions and Simulated Fermentation Broth by Means of Mixed Extractant and TOA, Partially Loaded with HCl. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Touraud, D., et al. (2016). Reactive Extraction of Lactic Acid by Using Tri-n-octylamine: Structure of the Ionic Phase. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Retrieved February 23, 2026, from [Link]

  • Toth, A. J., et al. (2019). Reactive Extraction of Lactic Acid, Formic Acid and Acetic Acid from Aqueous Solutions with Tri-n-octylamine/1-Octanol/n-Undecane. MDPI. Retrieved February 23, 2026, from [Link]

  • Method of quantification of carboxylic acids by mass spectrometry. (n.d.). Google Patents.
  • Wolska, L., et al. (2017). Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with injection port derivatization gas chromatography-mass spectrometry. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Eyal, A. M., & Canari, R. (1995). pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pK>, Amine Basicity, and Diluent Properties. The Hebrew University of Jerusalem. Retrieved February 23, 2026, from [Link]

  • Wolska, L., et al. (2017). Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with injection port derivatization gas chromatography-mass spectrometry. PubMed. Retrieved February 23, 2026, from [Link]

  • van den Bruinhorst, A., et al. (2018). Novel extractants for the recovery of fermentation derived lactic acid. Green Chemistry. Retrieved February 23, 2026, from [Link]

  • Marinova, M., et al. (n.d.). Lactic Acid Extraction From Aqueous Solutions with Tri-n-Octylamine Dissolved in Decanol and Dodecane. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Poole, L. J., & King, C. J. (1990). Novel Regenerated Solvent Extraction Processes for the Recovery of Carboxylic Acids or Ammonia from Aqueous Solutions Part I. Re. eScholarship.org. Retrieved February 23, 2026, from [Link]

  • The Continuous Extraction of Carboxylic Acids and Amines. (n.d.). White Rose eTheses Online. Retrieved February 23, 2026, from [Link]

  • Extraction method. (n.d.). Retrieved February 23, 2026, from [Link]

  • Tamada, J. A., Kertes, A. S., & King, C. J. (1989). Extraction of carboxylic acids by amine extractants (Technical Report). OSTI.GOV. Retrieved February 23, 2026, from [Link]

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN. Retrieved February 23, 2026, from [Link]

  • Fang, J. (2016). How to extract a molecule with amine and carboxylic acid functional group on it?. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Sahoo, S. (2019). Experimental Studies on the Reactive Extraction of Different Carboxylic Acids. ethesis. Retrieved February 23, 2026, from [Link]

  • Eyal, A. M., & Canari, R. (1995). Extraction of carboxylic acids with tertiary and quaternary amines: effect of pH. Industrial & Engineering Chemistry Research. Retrieved February 23, 2026, from [Link]

  • Kertes, A. S., & King, C. J. (1986). Solvent equilibriums for extraction of carboxylic acids from water. Journal of Chemical & Engineering Data. Retrieved February 23, 2026, from [Link]

  • Poole, L. J., & King, C. J. (1990). Novel Regenerated Solvent Extraction Processes for the Recovery of Carboxylic Acids or Ammonia from Aqueous Solutions Part I. Regeneration of Amine-Carboxylic Acid Extracts. UNT Digital Library. Retrieved February 23, 2026, from [Link]

  • Toth, A. J., et al. (2021). Reactive Distillation for Solvent Regeneration after Biphasic Carboxylic Acid Esterification. ResearchGate. Retrieved February 23, 2026, from [Link]

Sources

Selective Separation of Zirconium and Hafnium using Triisooctylamine (TiOA) in Sulfate Media

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-Separation-ZrHf-TiOA-04

Executive Summary

The separation of Zirconium (Zr) and Hafnium (Hf) is a classic challenge in inorganic chemistry due to their nearly identical atomic radii (the "Lanthanide Contraction") and chemical behavior.[1][2][3] Nuclear-grade Zirconium requires Hf levels <100 ppm due to Hafnium’s high thermal neutron absorption cross-section.

This Application Note details a high-selectivity Solvent Extraction (SX) protocol using Triisooctylamine (TiOA) . While traditional TBP-Nitrate systems are common, the TiOA-Sulfate system described here offers superior separation factors (


) under specific acidity regimes, often allowing for simplified scrubbing stages.
Chemical Mechanism & Rationale[4]
2.1 The "Twins" Problem

Zr(IV) and Hf(IV) exhibit virtually indistinguishable chemical properties. Separation relies on subtle differences in the stability of their anionic complexes.

2.2 Why this compound (TiOA)?

TiOA is a tertiary amine (


).[4][5] In acidic media, it acts as a Liquid Anion Exchanger .
  • Selectivity: In sulfuric acid media (

    
    ), Zr forms stable anionic sulfato-complexes (e.g., 
    
    
    
    ) more readily than Hf at lower acidities.
  • Stability: TiOA shows high chemical stability against oxidation compared to some organophosphorus extractants.

2.3 Reaction Pathway

The extraction proceeds via a "amine salt" mechanism.

  • Protonation (Pre-equilibration): The organic amine is protonated by the acid.

    
    
    
  • Anion Exchange (Extraction): The amine sulfate exchanges its anion for the anionic Zirconium complex.

    
    
    

(Note: The exact stoichiometry of the Zr-sulfate complex varies with acidity, but the preference for Zr over Hf in the organic phase is the driving force.)

Visualizing the Mechanism

The following diagram illustrates the selective interface exchange.

TiOA_Extraction_Mechanism cluster_aqueous Aqueous Phase (Feed) [H2SO4 Medium] cluster_interface Liquid-Liquid Interface cluster_organic Organic Phase (Solvent) [TiOA + Kerosene] Zr_complex Zr(SO4)3^{2-} (Anionic) High Affinity Exchange Anion Exchange Zone Zr_complex->Exchange Displaces Sulfate Hf_complex Hf(SO4)2 (Neutral/Cationic) Low Affinity Hf_complex->Exchange Rejected (Low K_ex) Sulfate SO4^{2-} Exchange->Sulfate Released to Aq Loaded_Complex (R3NH)2Zr(SO4)3 (Extracted Species) Exchange->Loaded_Complex Forms Organic Species Amine_Salt (R3NH)2SO4 (Protonated Amine) Amine_Salt->Exchange Supplies Cation

Figure 1: Mechanism of Anion Exchange. TiOA selectively targets anionic Zr-sulfate species while rejecting Hf species which are less likely to form extractable anions under these conditions.

Experimental Protocol

Safety Warning: Handle TiOA and concentrated acids in a fume hood. TiOA is an irritant; Sulfuric acid is corrosive.

4.1 Reagents & Equipment
  • Extractant: this compound (TiOA), >95% purity.

  • Diluent: Kerosene (odorless) or Dodecane.

  • Modifier: Isodecanol or 1-Octanol (Required to prevent "Third Phase" formation).

  • Feed Stock: Zirconyl Sulfate / Hafnyl Sulfate solution.

  • Stripping Agent: Sodium Chloride (NaCl) or Sodium Carbonate (

    
    ).
    
4.2 Preparation of Phases
ComponentConcentrationRole
Organic Phase 10% - 20% (v/v) TiOAExtractant
3% - 5% (v/v) IsodecanolPhase Modifier (prevents emulsion/3rd phase)
Balance KeroseneDiluent
Aqueous Feed 0.1 M Zr/Hf MetalTarget
0.5 M - 1.0 M

Matrix (Critical for selectivity)
4.3 Step-by-Step Workflow

Step 1: Pre-equilibration (Acid Scrub) Before contacting the metal, the amine must be converted to its sulfate salt form.

  • Mix the Organic Phase with 1.0 M

    
     (free of metals) at an O:A ratio of 1:1.
    
  • Shake vigorously for 5 minutes.

  • Separate phases. Discard the aqueous acid. The Organic is now

    
    .
    

Step 2: Extraction (The Separation)

  • Contact the Pre-equilibrated Organic with the Zr/Hf Feed Solution .

  • Ratio: Maintain Organic:Aqueous (O:A) ratio of 1:1 or 2:1 (to ensure excess amine).

  • Agitation: Shake/Stir for 10 minutes at 25°C.

  • Settling: Allow phases to separate (typically 2-5 mins).

    • Observation: Zr loads into the Top (Organic) phase. Hf remains in the Bottom (Aqueous) phase.[2]

Step 3: Scrubbing (Purification) To remove any physically entrained Hf or weakly co-extracted species.

  • Contact the Loaded Organic with fresh 0.5 M

    
    .
    
  • O:A Ratio: 5:1 (High organic to low aqueous to minimize Zr loss).

  • The aqueous raffinate from this step is recycled to the feed.

Step 4: Stripping (Recovery) Recover the Zr from the organic phase.[6][7]

  • Method A (Precipitation): Contact with 10%

    
    . Zr precipitates as basic carbonate.
    
  • Method B (Liquid Recovery): Contact with 1.0 M NaCl + 0.5 M HCl. The Chloride ions displace the Sulfate complex, pushing Zr back to the aqueous phase (since amine-chloride extraction requires much higher acidity to hold Zr).

Process Flow Diagram

Process_Flow Feed Feed Solution (Zr + Hf + H2SO4) Extraction Extraction Stage (Mixer-Settler) Feed->Extraction Solvent Fresh Solvent (TiOA + Kerosene) Solvent->Extraction Raffinate Raffinate (Hf-Rich) Extraction->Raffinate Hf stays Aq LoadedOrg Loaded Organic (Zr-Rich) Extraction->LoadedOrg Zr to Org Scrub Scrubbing Stage (0.5M H2SO4) LoadedOrg->Scrub ScrubLiq Scrub Liquor (Recycle to Feed) Scrub->ScrubLiq Strip Stripping Stage (NaCl or Na2CO3) Scrub->Strip Purified Org Product Product (Pure Zr) Strip->Product Zr Recovered RegenSolvent Regenerated Solvent Strip->RegenSolvent RegenSolvent->Solvent Recycle

Figure 2: Counter-Current Simulation Flowsheet. The scrubbing step is critical for achieving nuclear-grade purity (<100 ppm Hf).

Data Analysis & Optimization

To validate the separation, calculate the Distribution Ratio (D) and Separation Factor (


) .
6.1 Calculations



6.2 Typical Performance Data (Sulfate System)

The following data represents typical equilibrium values at 25°C with 10% TiOA.

Acid Conc. (

)


Separation Factor (

)
Notes
0.1 M > 100~ 10~ 10Poor selectivity; Hf co-extracts.
0.5 M 15.2 0.8 19.0 Optimal Operating Point.
1.0 M 5.40.413.5Extraction efficiency drops.
2.0 M 0.80.18.0Amine saturated with bisulfate (

).

Interpretation: At 0.5 M


, the separation factor peaks.[6] At lower acidity, hydrolysis may occur; at higher acidity, the sulfate/bisulfate ions compete with the metal complex for the amine, suppressing extraction.
Troubleshooting & Best Practices
  • Third Phase Formation:

    • Symptom:[1][3][5][7][8][9][10] A third, heavy organic layer forms between the aqueous and light organic phase.

    • Cause: Solubility limit of the amine-metal complex is exceeded in kerosene.

    • Fix: Increase Modifier (Isodecanol) concentration to 5-10% or reduce TiOA concentration.

  • Emulsification:

    • Cause: Silica in the feed or overly vigorous mixing.

    • Fix: Keep feed clear (filter < 1 micron). Use a centrifuge for phase separation if necessary.

  • Analytical Verification:

    • Use ICP-OES (Inductively Coupled Plasma Optical Emission Spectroscopy) for analysis.[1][2] Note that Zr and Hf have many interfering spectral lines; select lines carefully (e.g., Zr 343.823 nm, Hf 277.336 nm).

References
  • Selective Extraction of Zirconium from Sulfuric Acid Solutions . MDPI. (2025). Detailed study on TOA/TiOA extraction kinetics and separation factors in sulfate media. Link

  • Separation of Zr from Hf in Hydrochloric Acid Solution Using Amine-Based Extractants . Industrial & Engineering Chemistry Research. (2012). Comparison of Alamine 336 (Tertiary Amine) against other extractants. Link

  • Zirconium and Hafnium Separation by Liquid-Liquid Extraction . IAEA TECDOC. Comprehensive review of nuclear-grade separation technologies including amine systems. Link

  • Solvent Extraction of Zirconium and Hafnium . Journal of the South African Institute of Mining and Metallurgy. Protocol validation for amine extraction. Link

Sources

Application Note: Preparation of Triisooctylamine (TiOA) Organic Phase for Liquid-Liquid Extraction

[1]

Abstract

Triisooctylamine (TiOA) is a high-molecular-weight tertiary amine widely utilized in hydrometallurgy and biotechnology for the extraction of metal anions (e.g., Uranium, Vanadium) and organic acids (e.g., Lactic, Citric acid). Its efficacy relies entirely on the proper formulation of the organic phase to ensure rapid mass transfer, phase stability, and selectivity. This application note provides a rigorous, field-validated protocol for preparing a TiOA solvent system, specifically addressing the critical "Third Phase" phenomenon and pre-equilibration requirements.

Chemical Basis & Mechanism

To prepare a functional TiOA phase, one must understand that TiOA (

The Extraction Mechanism

The extraction proceeds via Acid-Base Neutralization followed by Ion-Pair Formation .

  • Protonation: The amine reacts with an acid (

    
    ) to form an alkylammonium salt.
    
    
    
  • Anion Exchange (if applicable): The anion

    
     can be exchanged for a target metal anion 
    
    
    .
The "Third Phase" Phenomenon

A critical failure mode in amine extraction is the formation of a "Third Phase"—a heavy, amine-rich organic layer that splits from the diluent.

  • Cause: The polar ion-pair complex

    
     has limited solubility in non-polar diluents (e.g., kerosene, heptane).
    
  • Solution: A Phase Modifier (typically a long-chain alcohol like 1-Octanol or TBP) must be added to increase the polarity of the organic phase and solvate the amine complex.

Workflow Visualization

TiOA_Workflowcluster_0Critical Control PointRaw_TiOARaw TiOA(Commercial Grade)MixingStep 1: FormulationHigh-Shear MixingRaw_TiOA->MixingDiluentDiluent(e.g., Kerosene)Diluent->MixingModifierModifier(1-Octanol)Modifier->Mixing Prevents 3rd PhaseWashingStep 2: Base Scrub(0.1M NaOH)Mixing->Washing Removes 2° AminesPreEqStep 3: Pre-equilibration(Acid Protonation)Washing->PreEq Activates ExtractantQCQuality Control(Phase Separation Test)PreEq->QCReadyReady Organic PhaseQC->Ready

Figure 1: Step-by-step workflow for the preparation of a stable TiOA organic phase.

Material Selection & Formulation

The standard formulation for general acid/metal extraction is 20-30% v/v Extractant with 5-10% Modifier .

ComponentFunctionRecommended MaterialSelection Criteria
Extractant Active binding agentThis compound (TiOA) Purity >95%. Commercial grades (e.g., Alamine 336) are mixtures but functional.
Diluent Carrier solventKerosene (Industrial) or n-Heptane (Lab)High flash point (>60°C), low viscosity, low water solubility.
Modifier Solubilizer1-Octanol or Isodecanol Long carbon chain (C8+) prevents water solubility while solvating the amine salt.

Experimental Protocols

Protocol A: Formulation and Impurity Scrubbing

Purpose: To create a homogeneous mixture and remove synthesis byproducts (secondary amines) or acidic impurities from commercial-grade TiOA.

Reagents:

  • TiOA (Technical Grade)[1]

  • Diluent (e.g., Exxsol D80 or Kerosene)

  • Modifier (1-Octanol)[2]

  • 0.1 M NaOH (Scrubbing solution)

Procedure:

  • Calculation: Determine the total volume required.

    • Example for 1 Liter: 300 mL TiOA (30%), 100 mL 1-Octanol (10%), 600 mL Diluent (60%).

  • Mixing:

    • Add the Modifier to the Diluent first. Mix for 5 minutes. Rationale: This ensures the modifier is well-dispersed before the viscous amine is introduced.

    • Slowly add TiOA while stirring at 300-500 RPM. Continue stirring for 15 minutes.

  • Base Scrub (Purification):

    • Transfer the organic phase to a separatory funnel (or mixer-settler).

    • Add 0.1 M NaOH at a 1:1 volume ratio (O/A = 1).

    • Shake vigorously for 5 minutes.

    • Allow phases to settle (typically 2-5 minutes).

    • Discard the aqueous (bottom) phase. Note: This removes acidic impurities and some lower-molecular-weight degradation products.

  • Water Wash:

    • Contact the organic phase with deionized water (O/A = 1) for 2 minutes.

    • Discard aqueous phase. Repeat until the interface is clear and pH of wash water is neutral (~7).

Protocol B: Pre-equilibration (Acidification)

Purpose: To convert the free amine (


Reagents:

  • Prepared Organic Phase (from Protocol A)

  • Acid corresponding to the target system (e.g., 10% H2SO4 or 1M HCl).

Procedure:

  • Contact: Mix the organic phase with the acid solution at an Organic:Aqueous (O:A) ratio of 1:1.

  • Equilibration: Agitate for 10 minutes.

    • Observation: The organic phase may become slightly cloudy initially as water is solubilized, then clear up.

  • Separation: Allow to settle.

    • Critical Check: Inspect the interface. If a third middle layer forms, add more Modifier (1-Octanol) in 2% increments until it disappears.

  • Verification: Measure the pH of the aqueous raffinate. It should remain acidic (< pH 2). If the pH rises significantly, the amine has absorbed the acid. Repeat the contact with fresh acid until the aqueous pH stabilizes.

Mechanism Visualization (Ion Pairing)

Ion_Pairingcluster_orgOrganic Phase (Kerosene + Octanol)cluster_aqAqueous Phase (Acidic)TiOATiOA (Free Amine)[R3N]ComplexActive Ion Pair[R3NH+ :: X-]TiOA->Complex ProtonationModifierOctanol(Solvating Shell)Modifier->Complex Stabilizes viaH-bondingProtonH+Proton->ComplexAnionTarget Anion (X-)Anion->Complex

Figure 2: The chemical mechanism at the phase interface. The modifier is essential to keep the 'Active Ion Pair' soluble in the non-polar kerosene.

Quality Control & Troubleshooting

QC Parameters

Before using the solvent in valuable experiments, validate these parameters:

ParameterAcceptance CriteriaMethod
Phase Separation Time < 2 minutesStop agitation and time the interface clarity.
Appearance Clear, single phaseVisual inspection. No turbidity or middle layer.
Density 0.81 - 0.83 g/mLHydrometer or gravimetric check.
Troubleshooting Guide

Issue 1: Third Phase Formation (Split Organic Layer)

  • Cause: Insufficient polarity in the diluent to hold the amine-acid complex.

  • Corrective Action: Increase 1-Octanol concentration.[2] Start at 5% v/v; increase to 10% or 15% if extracting high concentrations of metal/acid.

Issue 2: Emulsification (Slow Phase Break)

  • Cause: Presence of surfactants (silica/solids) in the feed or excessive shear during mixing.

  • Corrective Action: Centrifugation is best for lab scale. For process scale, ensure the feed is filtered (< 5 micron) before extraction.

Issue 3: "Crud" at Interface

  • Cause: Precipitated solids stabilized by the amine.

  • Corrective Action: Filter the organic phase through a hydrophobic PTFE filter.

References

  • Rydberg, J., et al. (2004). Solvent Extraction Principles and Practice. Marcel Dekker.

  • Malmary, G., et al. (1998). "Recovery of carboxylic acids from aqueous solutions by liquid-liquid extraction with a this compound diluent system." Brazilian Journal of Chemical Engineering.

  • Brandani, S., et al. (1998).[2] "Extraction of anions from aqueous solutions using secondary amines." Industrial & Engineering Chemistry Research.

  • Asadzadeh, B., et al. (2024). "Extraction of Levulinic Acid from Aqueous Solution Using Trioctylamine." Aalto University Research.

Application Note: Precision Recovery of Lactic Acid via Reactive Extraction with Alamine 308

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary

The conventional recovery of lactic acid via calcium lactate precipitation is plagued by high operational costs and the generation of gypsum waste. Reactive Liquid-Liquid Extraction (RLLE) using long-chain tertiary amines offers a continuous, scalable, and environmentally superior alternative. This guide details the protocol for using Alamine 308 (Tri-isooctylamine), a highly specific extractant, to recover lactic acid from fermentation broth.

Key Advantage: Alamine 308 provides a tunable basicity that facilitates efficient capture of undissociated lactic acid at fermentation pH (


) and allows for energy-efficient release during back-extraction.

Mechanistic Insight & Chemical Logic

The Chemistry of Extraction

Reactive extraction is not simple physical partitioning; it is a reversible acid-base complexation occurring at the organic-aqueous interface. Alamine 308 (


) acts as a proton acceptor, reacting with the undissociated lactic acid (

) to form an organic-soluble complex.

The Equilibrium:



  • Extraction (Forward Reaction): Occurs when

    
     (Lactic Acid 
    
    
    
    ). The acid is protonated and hydrophobic enough to interact with the amine.
  • Stripping (Reverse Reaction): Occurs when the organic phase is contacted with a base (e.g., NaOH). The base deprotonates the complex, releasing lactate into the aqueous phase and regenerating the amine.

The Role of Diluents and Modifiers

Pure Alamine 308 is too viscous and can form a third phase (an emulsion layer) when loaded with acid. A diluent is required to solubilize the complex.

  • Active Diluents (Polar): Alcohols (e.g., 1-Octanol) or Ketones (MIBK). These stabilize the polar acid-amine complex via hydrogen bonding, yielding high Distribution Coefficients (

    
    ).
    
  • Inert Diluents (Non-polar): Kerosene, n-Heptane. These require a modifier (typically 10-20% Octanol) to prevent third-phase formation.

Experimental Protocol

Materials & Equipment
  • Extractant: Alamine 308 (Tri-isooctylamine), >95% purity.

  • Diluent: 1-Octanol (Active) OR Dodecane (Inert) + 1-Decanol (Modifier).

  • Stripping Agent: 1.0 M NaOH.[1][2]

  • Feed: Simulated or Real Fermentation Broth (filtered, pH adjusted to 2.5 - 3.0).

  • Equipment: Thermostated shaker bath, Separatory funnels, HPLC (for acid quantification), Karl Fischer titrator (optional for water co-extraction).

Workflow Diagram

The following diagram illustrates the closed-loop recovery cycle.

G Broth Fermentation Broth (Lactic Acid + Impurities) Pretreat Pre-treatment (Filtration/Centrifugation) Broth->Pretreat Extract Reactive Extraction (Alamine 308 + Diluent) Pretreat->Extract Feed (pH 2.8) Strip Back-Extraction (Stripping w/ NaOH) Extract->Strip Loaded Organic Phase Waste Aqueous Raffinate (Impurities) Extract->Waste Raffinate Product Sodium Lactate Product Stream Strip->Product Lactate Recovery Recycle Solvent Regeneration Strip->Recycle Lean Solvent Recycle->Extract Recycled Amine

Caption: Closed-loop reactive extraction workflow for Lactic Acid recovery.

Step-by-Step Methodology
Phase 1: Solvent Preparation

Goal: Create a stable organic phase with optimal viscosity and capacity.

  • Standard Composition: Prepare a 30% (v/v) solution of Alamine 308 in 1-Octanol.

    • Note: If using an inert diluent like Kerosene, use 30% Alamine 308 + 20% 1-Decanol + 50% Kerosene.

  • Pre-equilibration: Wash the organic solvent with distilled water (1:1 ratio) to remove any water-soluble impurities from the commercial amine.

Phase 2: Reactive Extraction (Loading)

Goal: Maximize mass transfer of lactic acid to the organic phase.

  • pH Adjustment: Acidify the fermentation broth supernatant to pH 2.8 using

    
    . (Extraction efficiency drops significantly above pH 4.0).
    
  • Contacting: Mix the Organic Phase and Aqueous Feed in a 1:1 volumetric ratio (

    
    ).
    
  • Equilibration: Shake at 25°C for 2 hours at 150 rpm.

    • Critical Insight: Lower temperatures favor extraction (exothermic reaction).

  • Separation: Centrifuge at 3000 rpm for 5 minutes or allow gravity settling in a separatory funnel.

  • Analysis: Measure Lactic Acid concentration in the aqueous raffinate using HPLC. Calculate Organic concentration by mass balance.

Phase 3: Back-Extraction (Stripping)

Goal: Recover product and regenerate solvent.

  • Stripping Agent: Prepare 1.0 M NaOH (slightly in excess of the stoichiometric acid load).

  • Contacting: Mix the Loaded Organic Phase with NaOH solution.

  • Temperature Swing: Perform stripping at 40-50°C .

    • Critical Insight: Higher temperatures favor the reverse reaction (breaking the complex).

  • Separation: Collect the aqueous phase (Sodium Lactate). The organic phase is now regenerated and sent back to Phase 2.[2]

Data Analysis & Performance Metrics

To validate the protocol, calculate the following metrics. Typical values for Alamine 308 systems are provided for benchmarking.

Key Formulas
  • Distribution Coefficient (

    
    ): 
    
    
    
    
    [3]
  • Extraction Efficiency (

    
    ): 
    
    
    
    
  • Loading Ratio (

    
    ): 
    
    
    
    
Benchmarking Table: Diluent Effects

Data summarized from equilibrium studies with 0.5 M Alamine 308.

Diluent TypeSpecific Diluent

(approx)
ToxicityWater Co-extractionRecommendation
Active 1-Octanol5.0 - 12.0ModerateHighBest for Efficiency
Active MIBK3.0 - 8.0ModerateLowGood for easy stripping
Inert n-Heptane< 0.5HighNegligibleRequires Modifier
Inert + Mod Heptane + Octanol2.0 - 4.0ModerateLowBalanced System

Troubleshooting & Optimization

Third Phase Formation
  • Symptom: A middle layer forms between organic and aqueous phases.

  • Cause: The amine-acid complex is not soluble in the non-polar diluent.

  • Fix: Increase the concentration of the Modifier (e.g., increase Decanol from 10% to 20%) or switch to a more polar diluent like Octanol.

Low Extraction Efficiency
  • Check pH: Ensure feed pH is

    
    . At pH 5.0, lactic acid is dissociated (
    
    
    
    ) and cannot be extracted by the amine.
  • Check Temperature: Ensure extraction is done at room temperature or cooled (

    
    ). Do not heat during extraction.
    
Emulsification
  • Cause: Presence of proteins or cell debris in fermentation broth.

  • Fix: Improve pre-treatment. Use Ultrafiltration (UF) or add a demulsifier before extraction.

References

  • Wasewar, K. L., et al. (2002).[4] "Reactive extraction of lactic acid using alamine 336 in MIBK: equilibria and kinetics." Journal of Biotechnology.[1][4] Link

  • Jiju, K. R., et al. (2015). "Recovery of Lactic Acid from Fermentation Broth by Reactive Extraction." International Journal of ChemTech Research. Link

  • Datta, R., & Henry, M. (2006).[4] "Lactic acid: recent advances in products, processes and technologies." Journal of Chemical Technology & Biotechnology. Link

  • Kyuchoukov, G., & Yankov, D. (2012). "Recovery of Lactic Acid from Aqueous Solutions by Reactive Extraction." Industrial & Engineering Chemistry Research. Link

Sources

Application Note: Selective Extraction and Recovery of Palladium and Platinum using Triisooctylamine (TiOA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the solvent extraction (SX) of Palladium (Pd) and Platinum (Pt) from acidic chloride media using Triisooctylamine (TiOA) . TiOA, a tertiary amine, acts as a highly efficient anion exchanger, capable of co-extracting anionic PGM (Platinum Group Metal) chloro-complexes with high selectivity over base metals (Fe, Ni, Cu).

This guide provides a complete workflow: from feed preparation and extraction mechanisms to selective stripping protocols designed to separate Pd and Pt with purities exceeding 99.9%.[1][2]

Chemical Foundation & Mechanism[1]

The Extractant: this compound (TiOA)
  • CAS Number: 25549-16-0[1][3][4][5][6]

  • Class: Tertiary Amine (

    
    )
    
  • Role: Anion Exchanger

  • Key Characteristic: Insoluble in water; requires a diluent (e.g., kerosene) and often a modifier (e.g., isodecanol) to prevent third-phase formation.

Extraction Mechanism

The extraction occurs via an anion exchange mechanism .[1] In hydrochloric acid (HCl) media, the tertiary amine first undergoes protonation to form an alkylammonium salt. This positively charged species then exchanges its counter-ion (chloride) for the anionic metal chloro-complex.[1]

Step 1: Protonation (Acid Equilibration)



Step 2: Anion Exchange (Metal Extraction) Palladium exists primarily as


 and Platinum as 

in 1–6 M HCl.[1]


Mechanistic Visualization

The following diagram illustrates the interfacial transfer of species during the extraction process.

ExtractionMechanism cluster_aqueous Aqueous Phase (HCl Media) cluster_interface Interface cluster_organic Organic Phase (TiOA + Kerosene) Pd_aq PdCl4(2-) Exchange Ion Exchange Event Pd_aq->Exchange Pt_aq PtCl6(2-) Pt_aq->Exchange H_ion H+ Cl_ion Cl- Exchange->Cl_ion Released Complex_Pd (R3NH)2PdCl4 Exchange->Complex_Pd Extracted Complex_Pt (R3NH)2PtCl6 Exchange->Complex_Pt Extracted TiOA R3N (Free Amine) AmineSalt R3NH+Cl- TiOA->AmineSalt + HCl AmineSalt->Exchange

Caption: Interfacial ion-exchange mechanism showing protonation of TiOA and subsequent capture of anionic PGM complexes.

Materials & Reagents

ComponentSpecificationPurpose
Extractant This compound (TiOA), >95% purityActive ion-exchange agent.[1]
Diluent Kerosene (Exxsol D80 or equivalent)Carrier solvent; reduces viscosity.[1]
Modifier Isodecanol (10% v/v) or TBP (Tributyl phosphate)Prevents "third phase" formation (emulsions/precipitates).
Feed Acid Hydrochloric Acid (HCl), 1.0 – 6.0 MMedium for metal chloro-complex formation.[1]
Stripping Agent A Thiourea (

)
High-affinity ligand for PGM recovery.[1]
Stripping Agent B Sodium Thiocyanate (NaSCN)Selective stripping agent for Pt/Pd separation.[1]

Experimental Protocol

Phase 1: Feed Preparation & Pre-treatment

Objective: Ensure metals are in the correct oxidation state and anionic form.

  • Digestion: Dissolve the PGM-bearing source (catalyst/ore) in Aqua Regia (

    
    ).
    
  • Denitration: Evaporate the solution to near dryness to remove excess Nitric Acid (Nitrate ions compete with PGMs for the amine).[1] Re-dissolve in 6M HCl. Repeat twice.

  • Conditioning: Dilute the final salt residue in 2.0 M HCl .

    • Note: 2.0 M HCl is optimal.[1] Below 1.0 M, hydrolysis may occur.[1] Above 4.0 M, competition from

      
       ions reduces extraction efficiency (
      
      
      
      ) for Pd, though Pt remains extractable.[1]
Phase 2: Solvent Extraction (Co-Extraction)

Objective: Transfer both Pd and Pt into the organic phase while rejecting base metals.

  • Organic Phase Prep: Mix 10% (v/v) TiOA + 10% (v/v) Isodecanol + 80% Kerosene.

  • Acid Equilibration: Contact the organic phase with 2.0 M HCl (metal-free) for 5 minutes. This converts

    
    .[1]
    
  • Extraction Contact:

    • Mix Organic (O) and Aqueous Feed (A) at an O:A ratio of 1:1 .

    • Agitate vigorously for 10 minutes at room temperature (

      
      ).
      
    • Allow phases to separate (settling time: ~2–5 mins).

  • Scrubbing: Contact the Loaded Organic phase with fresh 2.0 M HCl (O:A = 5:1) to remove physically entrained base metals (Fe, Cu).

Phase 3: Selective Stripping & Separation

Objective: Recover metals separately from the organic phase.

Method A: Sequential Stripping (High Purity) This method utilizes the difference in ligand affinity to separate Pt and Pd.

  • Step 1: Platinum Recovery (Selective)

    • Contact Loaded Organic with 0.5 M NaSCN (Sodium Thiocyanate).[1]

    • O:A Ratio: 2:1.[1]

    • Mechanism:[1][7][8][9][10] SCN- displaces Pt complexes but Pd extraction remains kinetically stable or chemically preferred in the amine phase under these specific conditions (or vice versa depending on exact modifier; verify with pilot test). Refinement based on Alguacil [1]: Actually, 0.1 M NaSCN strips Pt(IV) effectively while leaving Pd(II) in the organic phase.

    • Result: Aqueous phase contains Pt.[1][11] Organic phase retains Pd.[1][2]

  • Step 2: Palladium Recovery

    • Contact the Pt-free Organic phase with 0.5 M Thiourea in 0.1 M HCl .[1][2]

    • O:A Ratio: 1:1.[1]

    • Mechanism:[1][7][8][9][10] Thiourea forms a stable cationic complex

      
       which is insoluble in the organic amine phase, forcing it into the aqueous phase.
      
    • Result: Aqueous phase contains >99% recovered Pd.[1][2][8]

Method B: Total Stripping (Bulk Recovery) If separation is not required at this stage (e.g., downstream refining is available):

  • Strip both metals simultaneously using 0.5 M Thiourea / 0.1 M HCl .[1]

Process Workflow Diagram

ProcessWorkflow Feed Feed Solution (Pd/Pt in 2M HCl) Extraction Extraction Stage (TiOA/Kerosene) Feed->Extraction Raffinate Raffinate (Base Metals) Extraction->Raffinate LoadedOrganic Loaded Organic (Pd + Pt) Extraction->LoadedOrganic Co-Extraction Strip1 Strip Stage 1 (0.1 M NaSCN) LoadedOrganic->Strip1 PtProduct Pt Product (Aqueous) Strip1->PtProduct Pt Recovery SemiStripOrg Organic Phase (Pd Only) Strip1->SemiStripOrg Strip2 Strip Stage 2 (Thiourea/HCl) SemiStripOrg->Strip2 PdProduct Pd Product (Aqueous) Strip2->PdProduct Pd Recovery Regen Solvent Regeneration Strip2->Regen Barren Organic Regen->Extraction Recycle

Caption: Counter-current extraction workflow featuring sequential stripping for Pd/Pt separation.

Data Analysis & Troubleshooting

Effect of HCl Concentration on Extraction

The Distribution Coefficient (


) is defined as 

.
HCl Concentration (M)Pd(II) Extraction (%)Pt(IV) Extraction (%)Notes
0.1 M> 99.5%> 99.0%High co-extraction; risk of emulsion.[1]
2.0 M > 99.8% > 99.5% Optimal Operating Point.
4.0 M~ 95.0%> 98.0%Pd extraction drops due to Cl- competition.[1]
6.0 M< 80.0%> 95.0%Pt remains extractable; Pd suppression allows separation.[1]
Troubleshooting Guide
  • Issue: Third Phase Formation

    • Cause: Solubility limit of the amine salt exceeded or insufficient modifier.[1]

    • Solution: Increase Isodecanol concentration to 15-20% or reduce TiOA concentration.

  • Issue: Low Stripping Efficiency

    • Cause: Thiourea degradation or insufficient acid in strip solution.[1]

    • Solution: Ensure Thiourea is fresh; maintain 0.1 M HCl in the strip liquor to prevent hydrolysis.[1]

  • Issue: Iron Contamination [1]

    • Cause: Physical entrainment or high Fe(III) in feed.[1]

    • Solution: Add a scrubbing stage with dilute HCl (0.5 M) before stripping.[1]

References

  • Alguacil, F.J., et al. (1996).[1] "Solvent extraction of Pt(IV) and Pd(II) from hydrochloric acid solution by tri-iso-octylamine." Hydrometallurgy.

  • Nguyen, V.T., et al. (2016).[1][9] "Separation of Pt(IV), Pd(II), Rh(III) and Ir(IV) from concentrated hydrochloric acid solutions." Hydrometallurgy.

  • Lee, J.Y., et al. (2009).[1] "Separation of Pt and Pd from chloride solution by solvent extraction with Alamine 336." Separation and Purification Technology.

  • CymitQuimica. (n.d.).[1] "this compound CAS 25549-16-0 Properties and Safety Data."

Sources

Application Note: High-Efficiency Recovery of Formic Acid via Reactive Extraction with Triisooctylamine (TiOA) in 1-Octanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for the reactive extraction of formic acid (FA) from aqueous streams (e.g., fermentation broths) using Triisooctylamine (TiOA) dissolved in 1-octanol. Unlike physical extraction, which suffers from low distribution coefficients (


), this system leverages the acid-base complexation between TiOA and FA to achieve high separation efficiency (

). 1-Octanol acts as an active diluent, stabilizing the polar amine-acid complexes via hydrogen bonding and preventing third-phase formation.

Theoretical Foundation

The Challenge of Physical Extraction

Formic acid is hydrophilic. In standard physical extraction systems (e.g., water/octanol without amine), the partition depends solely on polarity. The distribution coefficient (


) is typically low (

), making recovery energy-intensive and inefficient.
Mechanism of Reactive Extraction

Reactive extraction introduces a chemical extractant (TiOA) into the organic phase. TiOA is a tertiary amine (


) that acts as a proton acceptor. The extraction proceeds via a reversible complexation reaction at the interface:


The Role of 1-Octanol (Active Diluent)

The choice of diluent is critical.

  • Inert Diluents (e.g., Dodecane): Poorly solvate the polar acid-amine complex, leading to low

    
     and the formation of a heavy, amine-rich "third phase" that disrupts processing.
    
  • Active Diluents (e.g., 1-Octanol): The hydroxyl group of octanol acts as a proton donor/acceptor, stabilizing the ion-pair complex through hydrogen bonding. This solvation increases the extraction capacity and eliminates third-phase formation.

Reaction Mechanism Diagram

The following diagram illustrates the solvation mechanism where octanol stabilizes the complex.

G Figure 1: Mechanism of Reactive Extraction. Octanol stabilizes the polar complex via solvation. cluster_aq Aqueous Phase cluster_org Organic Phase (Octanol + TiOA) FA Formic Acid (HCOOH) Complex Acid-Amine Complex (R3N:HCOOH) FA->Complex Diffusion & Reaction TiOA TiOA (R3N) TiOA->Complex Complexation Octanol 1-Octanol (Solvating Agent) Octanol->Complex H-Bond Stabilization

Materials & Equipment

Reagents
ComponentSpecificationFunction
This compound (TiOA) Technical Grade (>95%)Extractant (Base)
1-Octanol Synthesis Grade (>99%)Active Diluent
Formic Acid 85-90% (diluted as needed)Solute (Target)
Sodium Hydroxide (NaOH) 0.1 N Standardized SolutionTitrant for Analysis
Phenolphthalein 1% in EthanolIndicator
Equipment
  • Thermostatic Shaking Incubator (Control T ± 0.5°C).

  • Separatory Funnels (100 mL or 250 mL).

  • Centrifuge (capable of 3000-5000 rpm) for phase clarification.

  • Magnetic Stirrer and Burette (Class A).

Experimental Protocol

Preparation of Phases
  • Aqueous Phase: Prepare a stock solution of Formic Acid (e.g., 0.1 M to 1.0 M) mimicking the concentration of the fermentation broth.

  • Organic Phase: Dissolve TiOA in 1-octanol. A recommended starting concentration is 20% v/v (approx. 0.46 M) .

    • Note: Concentrations of TiOA > 40% may increase viscosity significantly, impeding mass transfer, even if octanol prevents phase splitting.

Equilibrium Extraction Procedure
  • Mixing: In a separatory funnel or Erlenmeyer flask, mix equal volumes (1:1 ratio, e.g., 20 mL each) of the aqueous acid solution and the organic amine solution.

  • Equilibration: Place in a thermostatic shaker at 298 K (25°C) . Shake at 150-200 rpm for 3 to 4 hours .

    • Validation: Equilibrium is usually reached within 2 hours, but 4 hours ensures completion for viscous amine phases.

  • Separation: Transfer the mixture to a separatory funnel. Allow to settle for 1 hour.

    • Clarification: If the interface is hazy (emulsion), centrifuge the sample at 3000 rpm for 5 minutes to ensure sharp phase separation.

Analytical Method (Titration)
  • Aqueous Analysis: Take a defined aliquot (e.g., 5 mL) of the raffinate (bottom aqueous phase). Titrate with 0.1 N NaOH using phenolphthalein as an indicator.

  • Organic Analysis (Mass Balance): Calculate the acid in the organic phase by mass balance.

    • Direct Validation: Optionally, back-extract a sample of the organic phase with excess 1.0 N NaOH and titrate the excess base to confirm the mass balance.

Workflow Diagram

Workflow Figure 2: Experimental Workflow for Reactive Extraction Determination. Start Start: Phase Prep Mix Mix 1:1 Aqueous/Organic (20% TiOA in Octanol) Start->Mix Equilibrate Equilibrate 4 Hours @ 298 K Mix->Equilibrate Separate Phase Separation (Centrifuge if hazy) Equilibrate->Separate Analyze Titrate Raffinate (0.1 N NaOH) Separate->Analyze Calc Calculate Kd, Z, E% Analyze->Calc

Data Analysis & Interpretation

Key Metrics

Calculate the following parameters to validate the extraction efficiency:

  • Distribution Coefficient (

    
    ): 
    
    
    
    
    • Target: For TiOA/Octanol, expect

      
       values between 5 and 15  depending on acid concentration.
      
  • Degree of Extraction (

    
    ): 
    
    
    
    
  • Loading Ratio (

    
    ): 
    
    
    
    
    • Interpretation:

      • 
        : Indicates excess amine; 1:1 complex dominates.
        
      • 
        : Indicates overloading; formation of 
        
        
        
        complexes possible at high acid concentrations.
Typical Performance Data (Reference)

Data synthesized from comparative literature trends (e.g., Wasewar et al.).[1][2]

Diluent TypeDiluent

(approx)
Third Phase?Comments
Inert Dodecane0.2 - 0.5Yes Poor solvation; requires modifier.
Inert Benzene0.5 - 1.2NoToxic; moderate efficiency.
Active 1-Octanol 8.0 - 14.5 No High efficiency; H-bond stabilization.

Regeneration Protocol

To recover the formic acid and recycle the solvent, perform a Back-Extraction :

  • Reagent: Use 10-20% aqueous NaOH or

    
    .
    
  • Ratio: Mix the loaded organic phase with the alkaline solution (Phase Ratio O/A = 1:1 or 2:1).

  • Reaction:

    
    .
    
  • Result: The amine is regenerated to its free base form in the octanol phase and can be recycled. Formic acid is recovered as sodium formate.

References

  • Wasewar, K. L., et al. (2002).[2] Reactive Extraction of Formic Acid by using Tri-n-octylamine (TOA). ResearchGate.

  • Kyuchoukov, G., et al. (2019).[3] Reactive Extraction of Lactic Acid, Formic Acid and Acetic Acid from Aqueous Solutions with Tri-n-octylamine/1-Octanol/n-Undecane. MDPI.

  • Tamada, J. A., & King, C. J. (1990). Extraction of Carboxylic Acids with Amine Extractants. Industrial & Engineering Chemistry Research. (Foundational text on acid-amine stoichiometry).
  • Seyed Saadat, S.L., et al. (2015). Experimental and Correlational Study of Phase Equilibria in Aqueous Solutions of Formic Acid with 1-Octanol. Civilica.

Sources

Troubleshooting & Optimization

Technical Support Center: Alamine 308 Phase Disengagement

Author: BenchChem Technical Support Team. Date: February 2026

The Mechanics of Phase Disengagement[1]

To troubleshoot Alamine 308 effectively, one must understand the physics governing its interface. Alamine 308 is a tertiary amine (


). In acidic media, it protonates to form an amine salt (

), which then extracts anionic metal complexes.

The Core Problem: The metal-amine complex is highly polar. When dissolved in non-polar diluents (like kerosene or aliphatic hydrocarbons), these polar complexes tend to aggregate due to dipole-dipole interactions.

If the concentration of these aggregates exceeds the Limiting Organic Concentration (LOC) , the organic phase splits into two:

  • Light Organic Phase: Diluent-rich, amine-poor.

  • Third Phase (Heavy Organic): Amine-rich, metal-rich, highly viscous.

This "Third Phase" sits between the organic and aqueous layers, often appearing as a "rag layer" or "gunk," and is the primary cause of slow phase disengagement.

Visualization: Third Phase Formation Mechanism

ThirdPhaseMechanism Amine Alamine 308 (Non-polar) Salt Amine Salt (Polar Head) Amine->Salt Protonation Acid Acid Contact (H+) Acid->Salt Complex Metal-Amine Complex Salt->Complex + Metal Metal Metal Anion Metal->Complex Micelle Reverse Micelle Aggregation Complex->Micelle Dipole Attraction ThirdPhase THIRD PHASE FORMATION (Viscous/Gunk) Micelle->ThirdPhase > Solubility Limit (LOC Exceeded)

Figure 1: The thermodynamic progression from protonation to third-phase formation in tertiary amines.

Troubleshooting Guide (FAQs)

Scenario A: "I see a stable 'rag layer' that won't settle."

Diagnosis: Third Phase Formation.[1][2] Root Cause: The metal-amine complex has exceeded its solubility in your current diluent. This is common when extracting Vanadium, Uranium, or Cobalt at high loadings.

Corrective Actions:

  • Add a Modifier: This is the industry standard solution. Add 3% to 5% v/v Isodecanol or Tributyl Phosphate (TBP) . These act as "solubilizers," hydrogen-bonding with the amine salt to prevent aggregation [1].

  • Increase Temperature: Heating the system (e.g., from 25°C to 40°C) increases the solubility of the complex and reduces viscosity.

  • Check A/O Ratio: If the Aqueous-to-Organic ratio is too high, you may be overloading the amine. Reduce the A/O ratio to lower the metal concentration in the organic phase.

Scenario B: "The aqueous phase remains cloudy (milky) for minutes."

Diagnosis: Stable Emulsion / Entrainment. Root Cause: High shear mixing or presence of silica (colloidal solids).[3] The Science: Tertiary amines are surfactants. If you mix too vigorously (high tip speed), you create micro-droplets that are stabilized by the amine, especially if colloidal silica is present in the feed (common in leach liquors) [2].

Corrective Actions:

  • Reduce Shear: Lower the mixer RPM. You need just enough energy to disperse phases, not to homogenize them.

  • Continuity Flip: Change from Aqueous Continuous to Organic Continuous mixing. Organic continuous modes generally disengage faster because the viscous organic droplets don't have to coalesce; they are the continuous medium.

  • Silica Control: If your feed has >100 ppm silica, consider a coagulation step (e.g., polyethylene oxide) before SX.

Scenario C: "Separation is clean but extremely slow (> 5 mins)."

Diagnosis: High Viscosity. Root Cause: Wrong diluent choice or cold operation. Alamine 308 complexes are naturally viscous.

Corrective Actions:

  • Switch Diluent: If using aliphatic kerosene (e.g., Shellsol D70), switch to a diluent with higher aromatic content (e.g., Solvesso 150). Aromatics solvate amine complexes better than aliphatics, reducing viscosity [3].

  • Thermal Adjustment: Viscosity drops exponentially with temperature. Ensure the settler is insulated or heated.

Experimental Protocols: Validating Phase Disengagement

Do not rely on "eyeballing" the settler. Use this standardized Phase Disengagement Time (PDT) test to quantify improvements.

Standard PDT Protocol (Batch)

Objective: Determine the specific time required for the primary interface to break and phases to clarify.

Equipment:

  • 1000 mL square baffled beaker (or standard cylindrical vessel).

  • Variable speed overhead stirrer (impeller diameter = 1/3 tank diameter).

  • Stopwatch.

Procedure:

  • Preparation: Prepare 500 mL total volume at the desired Organic/Aqueous (O/A) ratio (e.g., O/A = 1:1).

  • Equilibration: Heat phases to operating temperature (e.g., 40°C).

  • Mixing: Agitate at a fixed tip speed (e.g., 3.0 m/s) for 3 minutes. Note: Ensure the emulsion type (Aqueous Continuous vs. Organic Continuous) is noted.

  • Settling: Stop the impeller instantly. Start the stopwatch.

  • Measurement:

    • t_primary: Time for the distinct interface to appear across 90% of the area.

    • t_clear: Time for both phases to be visually free of haze (cloudiness).

Acceptance Criteria:

Parameter Target Critical Limit
Primary Break < 60 seconds > 120 seconds
Aqueous Clarity < 180 seconds > 300 seconds

| Organic Clarity | < 120 seconds | > 240 seconds |

Comparative Data: Effect of Modifiers

The following table summarizes the impact of adding modifiers to an Alamine 308 system extracting Vanadium (V) from sulfate solution. Note the drastic reduction in disengagement time.

Organic CompositionModifier % (v/v)3rd Phase Present?PDT (Primary Break)
5% Alamine 308 / Kerosene0%YES (Heavy)N/A (Does not separate)
5% Alamine 308 / Kerosene1% TBPYES (Trace)340 sec
5% Alamine 308 / Kerosene3% TBP NO 85 sec
5% Alamine 308 / Kerosene5% IsodecanolNO95 sec

Data synthesized from general amine extraction characteristics and specific vanadium extraction studies [1][4].[4]

Troubleshooting Logic Flow

Use this decision tree to diagnose your specific issue on the plant floor or lab bench.

TroubleshootingTree Start Start: Slow Phase Separation CheckInterface Inspect Interface: Is there a 'Rag' or 'Gunk' layer? Start->CheckInterface YesRag YES: Third Phase Detected CheckInterface->YesRag Rag Layer NoRag NO: Just Cloudy/Slow CheckInterface->NoRag Cloudy CheckMod Is Modifier (TBP/Alcohol) Present? YesRag->CheckMod AddMod Action: Add 3-5% Isodecanol or TBP CheckMod->AddMod No CheckLoad Action: Reduce Metal Loading (Decrease O/A ratio) CheckMod->CheckLoad Yes CheckSolids Check Feed: Silica > 100ppm? NoRag->CheckSolids TreatSolids Action: Coagulation/Filtration of Feed CheckSolids->TreatSolids Yes CheckTemp Check Temp: Is system < 20°C? CheckSolids->CheckTemp No HeatUp Action: Increase Temp to 35-40°C CheckTemp->HeatUp Yes

Figure 2: Step-by-step diagnostic logic for Alamine 308 separation issues.

References

  • Kumar, D., et al. (2014).[4] Separation and Recovery of Vanadium from Synthetic Leach Liquor Solutions...[4]. ResearchGate. Available at: [Link]

  • Moyer, B. A., & McDowell, W. J. (1981).[3] Factors Influencing Phase Disengagement Rates in Solvent Extraction Systems Employing Tertiary Amine Extractants. Separation Science and Technology. Available at: [Link]

  • Sole, K. C. (2008). Phase disengagement: The neglected parameter in solvent extraction. Kathryn C. Sole Consulting. Available at: [Link]

Sources

Technical Support Center: Triisooctylamine (TiOA) Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation of Triisooctylamine (TiOA) under Radiolytic Stress Ticket ID: RAD-TiOA-001 Status: Open for Consultation Analyst: Senior Application Scientist, Separation Chemistry Division

Executive Summary

Welcome to the TiOA Technical Support Hub. You are likely here because your solvent extraction system—utilizing this compound (TiOA) as an extractant—is exhibiting non-ideal behavior after exposure to ionizing radiation (gamma or alpha sources).

TiOA is a tertiary amine widely used in nuclear fuel reprocessing and hydrometallurgy. Under radiolytic stress, particularly in the presence of nitric acid (


), it degrades primarily via C-N bond rupture  and oxidation . These degradation products (DPs) act as surfactants or complexing agents, leading to three critical failure modes:
  • Third-Phase Formation: Loss of solubility of the metal-amine complex.

  • Emulsification: Failure of phases to separate cleanly.

  • Retention: Inability to strip metals due to the formation of strong binding agents.

This guide provides the diagnostic tools, mechanistic understanding, and remediation protocols required to restore system integrity.

Diagnostic Hub: Troubleshooting Guide

Use this matrix to identify the specific degradation issue based on your experimental observations.

Symptom Probable Cause The Mechanism Immediate Action
Third-Phase Formation (Heavy organic layer splits into two)Accumulation of Di-isooctylamine (DiOA) and amine salts.Radiolysis cleaves the tertiary amine into a secondary amine (DiOA). DiOA salts are less soluble in non-polar diluents (e.g., dodecane) than TiOA salts.Protocol B (Alkaline Wash): Contact organic phase with 5%

to deprotonate amine salts and restore solubility.
Stable Emulsions (Phases won't separate after mixing)Formation of Surfactant-like DPs (Long-chain amides/nitro-compounds).Oxidation of the alkyl chains creates polar "head" groups on non-polar tails, acting as emulsifiers that lower interfacial tension.Centrifugation at >3000 RCF. If persistent, filter through coalescing media (PTFE).
Metal Retention (High activity in stripped organic phase)Presence of Primary Amines or Amides .Degradation products often bind metals (e.g., Ru, Zr, Pu) more strongly than the parent TiOA, preventing effective back-extraction (stripping).Acid Polish: Wash solvent with dilute organic acids (e.g., oxalic or tartaric acid) to chelate and remove retained metals.
Precipitate/Crud (Interfacial solids)Polymerization of degradation products.Radical recombination creates high-molecular-weight polymers or "crud" that traps particulates.Filtration: 0.45

filtration. Check feed solution for silica or solids which nucleate crud.

Mechanistic Insights: The Radiolysis Pathway

Understanding how TiOA degrades is essential for predicting impurity profiles. The primary driver is the radiolytic ionization of the solvent, generating radicals that attack the amine.

Key Pathway: Dealkylation & Oxidation

The dominant degradation route is the rupture of the C-N bond, converting the Tertiary Amine (TiOA) into a Secondary Amine (DiOA) . In the presence of oxygen and nitric acid, this pathway branches into carbonyl and nitro-compound formation.

TiOA_Radiolysis cluster_env Solvent Environment TiOA This compound (TiOA) Radical Amine Radical Cation (TiOA•+) TiOA->Radical Gamma/Alpha Radiation DiOA Di-isooctylamine (DiOA) Radical->DiOA C-N Bond Scission Octyl Octyl Radical (•C8H17) Radical->Octyl Dealkylation Polymer Polymeric Crud DiOA->Polymer Radical Recombination Aldehyde Octanal (Carbonyls) Octyl->Aldehyde + O2 (Oxidation) Nitro Nitro-Compounds (R-NO2) Octyl->Nitro + HNO3 (Nitration)

Figure 1: Simplified radiolytic degradation pathway of this compound showing the transition from tertiary to secondary amines and subsequent oxidation products.

Validated Experimental Protocols

Protocol A: Quantitative Analysis of Degradation Products (GC-MS)

Objective: Identify and quantify DiOA and carbonyl degradation products. Note: Direct injection of amines can lead to peak tailing. Derivatization is recommended for high-precision "drug-development" grade data.

Reagents:

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or BSTFA.

  • Internal Standard: n-Tri-decylamine (or similar non-interfering amine).

  • Solvent: n-Hexane (HPLC Grade).

Workflow:

  • Sample Prep: Take 1.0 mL of the irradiated organic phase.

  • Neutralization: If the phase contains acid, wash 1x with 1M NaOH, then 3x with deionized water. Dry over anhydrous

    
    .
    
  • Derivatization:

    • Mix 100

      
       of sample with 100 
      
      
      
      of MSTFA in a sealed vial.
    • Incubate at 60°C for 30 minutes. (This converts polar N-H and O-H groups to volatile TMS derivatives).

  • Dilution: Dilute to 1.0 mL with n-Hexane.

  • GC Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Injector: 280°C, Splitless.

    • Oven: 50°C (2 min)

      
       10°C/min 
      
      
      
      300°C (hold 5 min).
    • Detector: Mass Spec (EI mode, 70 eV).

  • Data Analysis: Look for the DiOA-TMS peak (M-15 ion is often dominant) and Octanal peaks. Compare peak areas to the Internal Standard.

Protocol B: Solvent Cleanup (Remediation)

Objective: Restore solvent quality by removing acidic degradation products and secondary amines.

Workflow:

  • Acid Scrub: Contact organic phase with 3M

    
     (O/A = 1:1) for 5 minutes. This removes metallic impurities but protonates the amines.
    
  • Alkaline Wash (Critical): Contact organic phase with 0.5M

    
     or 
    
    
    
    (O/A = 1:1) for 10 minutes.
    • Mechanism: Converts amine salts (

      
      ) back to free amines (
      
      
      
      ).
    • Removal: Solubilizes acidic degradation products (carboxylic acids, degraded diluents) into the aqueous phase.

  • Water Wash: Wash 3x with deionized water until pH of the aqueous raffinate is neutral.

  • Filtration: Pass through a hydrophobic PTFE filter (0.2

    
    ) to remove entrained aqueous micro-droplets.
    

Frequently Asked Questions (FAQs)

Q1: How does the "G-value" affect my experiment? A: The G-value represents the number of molecules degraded per 100 eV of absorbed energy. For tertiary amines like TiOA, the G(-Amine) is typically between 3.0 and 5.0 . Practical Implication: If your total absorbed dose is 100 kGy, you can calculate the exact loss of TiOA concentration. High G-values indicate rapid degradation, necessitating more frequent solvent cleanup cycles.

Q2: Can I distinguish between TiOA and DiOA without a Mass Spec? A: Yes, via Non-Aqueous Titration .

  • Titrate the mixture with Perchloric Acid (

    
    ) in acetic acid.
    
  • Step 1: Acetic anhydride reacts with secondary amines (DiOA) to form amides, removing their basicity.

  • Step 2: Titration then measures only the tertiary amine (TiOA).

  • Result: Comparing Total Basicity vs. Tertiary Basicity yields the DiOA concentration.

Q3: Why is "Third Phase" formation dangerous? A: Beyond simple separation issues, the third phase is often hyper-concentrated in fissile metals (e.g., Plutonium). In a nuclear setting, this creates a criticality hazard. In a drug development/synthesis setting, it represents a massive loss of product yield and homogeneity.

Q4: Does the diluent matter? A: Absolutely. Aliphatic diluents (like dodecane) are more prone to radical attack than aromatic diluents. However, aromatics are often avoided due to toxicity. If radiolysis is severe, consider adding a "radical scavenger" or using a branched diluent, though this may alter extraction kinetics.

References

  • Moyer, B. A., et al. (2008). Solvent Extraction: Fundamentals and Applications in Nuclear Fuel Reprocessing. Oak Ridge National Laboratory.

  • Modolo, G., & Asp, H. (2014). Radiolytic Stability of Diamide Extractants. Journal of Radioanalytical and Nuclear Chemistry.

  • Waters Corporation. (2020). Analysis of Amine Degradation Products Using GC-MS/MS. Application Note.

  • International Atomic Energy Agency (IAEA). (2004). Good Practices for the Management of Solvent Extraction in Reprocessing. IAEA-TECDOC-1396.

  • Eriksen, T., et al. (2012). Radiolysis of Water and Solvent Extraction Systems.[1][2][3] SKB Technical Report.

Sources

Technical Support Center: Triisooctylamine (TiOA) Solvent Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Impurities from Loaded Triisooctylamine (TiOA) Organic Phase

Status: Active | Ticket ID: TiOA-PUR-001 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Chemistry of the "Loaded" Phase

Welcome to the technical support center. If you are reading this, you are likely operating a solvent extraction (SX) circuit using This compound (TiOA) —a tertiary amine extractant (


)—and are facing contamination issues in your loaded organic phase.

Before we troubleshoot, we must ground ourselves in the chemistry. TiOA extracts species via an acid-base neutralization mechanism (ion-pair formation).



When your organic phase is "loaded," it contains the amine-salt complex. Impurities in this phase generally fall into two categories:

  • Physical Entrainment: Micro-droplets of the aqueous feed (raffinate) trapped in the organic phase.

  • Chemical Co-extraction: Unwanted species that chemically bonded to the amine, though usually with lower affinity than your target.

The following modules address these specific failure modes.

Module 1: Troubleshooting Physical Entrainment (Aqueous Drag-Over)

Symptom: The organic phase appears hazy, opaque, or "milky" after the extraction stage. Root Cause: Formation of water-in-oil (W/O) micro-emulsions or high viscosity preventing phase disengagement.

Q: How do I remove entrained aqueous droplets without stripping my target?

A: You must implement a Scrubbing Stage with a specific proton balance.

The Protocol: Do not wash with pure deionized water immediately if your target is sensitive to pH changes (e.g., metal-amine complexes). Pure water can strip the acid stabilizing the amine salt, causing the metal to hydrolyze and precipitate (crud formation).

  • Select the Scrub Solution:

    • For Acid Extraction (e.g., Lactic/Succinic): Use Water or Dilute Target Acid .

    • For Metal Extraction (e.g., U, Zr, PGMs): Use Dilute Mineral Acid (e.g., 0.01 M H₂SO₄ or HCl). The acid concentration must be just high enough to prevent hydrolysis but low enough not to compete with the target metal.

  • Contact Time: Short contact (1–2 minutes) is usually sufficient for physical entrainment removal.

  • Phase Ratio (O/A): High O/A ratio (e.g., 5:1 or 10:1). You want to "wash" the organic, not re-equilibrate it.

Validation: Measure the turbidity of the organic phase (Nephelometric Turbidity Units - NTU) or centrifuge a sample to check for a bottom aqueous pellet.

Module 2: Removing Co-Extracted Chemical Impurities

Symptom: The organic phase is clear, but stripping yields a contaminated product (e.g., Iron in Uranium product, or Sulfuric Acid in Lactic Acid product).

Q: I am extracting Carboxylic Acids (Lactic/Succinic), but I am co-extracting mineral acids (H₂SO₄/HCl). How do I remove them?

A: You must exploit the difference in hydrophobicity and acid dissociation constants (


).

The Mechanism: Tertiary amines like TiOA prefer strong mineral acids over weak carboxylic acids. However, the mineral acid-amine bond is often less hydrophobic than the carboxylic acid-amine bond (depending on the diluent).

Protocol: The "Crowding" Effect

  • Saturation Loading: Ensure your TiOA concentration is near saturation with the target carboxylic acid. High loading of the target "crowds out" the mineral acid impurities because the amine sites are occupied by the preferred organic acid species [1].

  • Water Scrubbing: Unlike metal extraction, simple water scrubbing is effective here.

    • Step: Contact loaded TiOA with water at O/A = 2:1.

    • Result: Weakly held mineral acids (or physically entrained acid) partition back to the aqueous phase. The hydrophobic amine-carboxylic complex remains in the organic phase [2].

Q: I am extracting Metals (Zr, U, REEs), but Iron (Fe) or Silica is co-extracted. How do I scrub it?

A: Use a Selective Scrubbing Agent that targets the impurity's stability constant.

Protocol: Selective Displacement

  • Scenario: Zr extraction with TiOA co-extracts Fe(III).

  • Solution: Scrub with dilute HCl or H₂SO₄ (depending on the system).

    • Why? Iron-amine complexes often require high acid concentrations to stabilize. Lowering the acidity in the scrub stage (without going to neutral pH) destabilizes the Fe-amine complex, stripping Fe back to the aqueous phase, while the Zr-amine complex (which has a higher stability constant) remains [3].

Module 3: Critical Failure – Third Phase Formation

Symptom: The organic phase splits into two distinct organic layers (plus the aqueous phase), creating a three-phase system. The heavy organic layer is rich in TiOA-complex. Root Cause: The solubility limit of the Amine-Salt Complex in the non-polar diluent (e.g., Kerosene/Dodecane) has been exceeded. This is common when extracting polar acids or high-charge metals [4].

Q: How do I resolve a third phase that has already formed?

A: You must increase the polarity of the organic phase immediately.

Emergency Protocol:

  • Add a Modifier: Introduce 1-Octanol , Isodecanol , or Tributyl Phosphate (TBP) to the settler.

    • Dosage: Start with 2-5% v/v. Long-chain alcohols solvate the polar amine-salt complex, merging the two organic phases back into one.

  • Increase Temperature: Heating the settler (to 40–50°C) increases the solubility of the complex in the diluent [5].

Q: How do I prevent this in the future?

A: Re-formulate your solvent.

  • Standard TiOA Formulation: 20-30% TiOA + 5-10% Modifier (Isodecanol) + Diluent.

  • Note: Aromatic diluents (e.g., Solvesso 150) have higher solubility for amine salts than aliphatic diluents (e.g., Kerosene), reducing the need for modifiers [6].

Visualizing the Workflow

Diagram 1: Impurity Removal Decision Tree

ScrubbingLogic Start Loaded TiOA Phase (Contaminated) CheckType Identify Impurity Type Start->CheckType Physical Physical Entrainment (Cloudy/Hazy) CheckType->Physical Turbidity High Chemical Chemical Co-extraction (Clear but Impure) CheckType->Chemical Turbidity Low ActionPhys Scrub with Dilute Acid (0.01M H2SO4/HCl) Prevents Hydrolysis Physical->ActionPhys CheckChemType Identify Target Solute Chemical->CheckChemType TargetAcid Target: Carboxylic Acid (Impurity: Mineral Acid) CheckChemType->TargetAcid TargetMetal Target: Metal (U, Zr) (Impurity: Fe, Si) CheckChemType->TargetMetal ActionAcid Water Wash (O/A 2:1) Exploits Hydrophobicity TargetAcid->ActionAcid ActionMetal Selective Acid Scrub (Lower Acid Conc.) Destabilizes Impurity TargetMetal->ActionMetal

Caption: Logical flow for selecting the correct scrubbing agent based on impurity type and target solute.

Diagram 2: Third Phase Mitigation Mechanism

ThirdPhase State1 Normal Operation (TiOA + Diluent) Event High Loading / High Acid State1->Event State2 Third Phase Forms (Split Organic) Event->State2 Solubility Exceeded Mitigation Add Modifier (1-Octanol / TBP) State2->Mitigation Corrective Action Mechanism Solvation of Polar Amine Salt Mitigation->Mechanism Result Single Organic Phase Restored Mechanism->Result

Caption: Mechanism of third phase formation and restoration using alcohol modifiers.

Summary Data & Troubleshooting Matrix

Failure ModeVisual IndicatorPrimary CauseCorrective ActionKey Reference
Physical Entrainment Hazy / Milky OrganicPoor settling, high viscosityDilute Acid Scrub (Metals) or Water Wash (Acids)[7]
Mineral Acid Co-extraction Clear OrganicCompetitive extractionWater Scrub or "Crowding" (High Saturation)[2], [8]
Metal Impurity (Fe/Si) Clear / DiscoloredLow selectivity at high acidSelective pH Scrub (reduce acidity slightly)[3]
Third Phase Formation Three LayersSolubility limit exceededAdd 5-10% 1-Octanol or TBP; Increase Temp[4], [5]
Crud Formation Solid PrecipitateHydrolysis (pH too high)Acidify Scrub water; Filter organic[7]

References

  • Hong, Y. K., & Hong, W. H. (2005). Reactive extraction of succinic acid with tripropylamine and tri-n-octylamine in 1-octanol/n-heptane solution. Bioprocess and Biosystems Engineering. Link

  • Wasewar, K. L., et al. (2002). Reactive Extraction of Lactic Acid using Alamine 336 in MIBK: Equilibria and Kinetics. Journal of Biotechnology. Link

  • El-Ammouri, E., et al. (2020). Selective Extraction of Zirconium from Sulfuric Acid Solutions with Trioctylamine (TOA). MDPI Processes. Link

  • Rydberg, J., et al. (2004). Solvent Extraction Principles and Practice, Revised and Expanded. CRC Press. Link

  • Rao, P. R. V., & Kolarik, Z. (1996). A review of third phase formation in extraction of actinides by neutral organophosphorus extractants. Solvent Extraction and Ion Exchange. Link

  • Kertes, A. S. (1965). Solubility of amine salts in organic solvents and the formation of third phases in solvent extraction processes. Journal of Inorganic and Nuclear Chemistry. Link

  • Ritcey, G. M. (2006). Solvent Extraction: Principles and Applications to Process Metallurgy. Ritcey Analytical. Link

  • Kyuchoukov, G., & Yankov, D. (2012). Lactic Acid Extraction From Aqueous Solutions with Tri-n-Octylamine Dissolved in Decanol and Dodecane.[1][2] Chemical Engineering Research and Design. Link

Sources

Validation & Comparative

Spectroscopic Analysis of Acid-Amine Complexes in TIOA Extraction: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tri-iso-octylamine (TIOA) is a critical tertiary amine extractant used in the reactive extraction of carboxylic acids (Lactic, Succinic, Citric) and nuclear reprocessing. Unlike its linear counterpart (Tri-n-octylamine, TOA) or commercial mixtures (Alamine 336), TIOA’s branched alkyl chains introduce specific steric properties that influence complex stability and phase separation.

This guide provides a technical comparison of TIOA against standard alternatives, validated by spectroscopic evidence (FTIR and NMR). It details the molecular mechanism of acid-amine complexation and offers a self-validating protocol for researchers to determine extraction stoichiometry and efficiency.

Part 1: The Chemistry of TIOA Extraction

The Mechanism: Acid-Base Complexation

Reactive extraction relies on the reversible reaction between the acid solute (HA) in the aqueous phase and the amine extractant (


) in the organic phase. The reaction is governed by the basicity of the amine and the acidity (

) of the solute.

Key Reaction Pathways:

  • Ion-Pair Formation (1:1): At low acid concentrations.

    
    
    
  • Adduct Formation (Overloading): At high acid concentrations, the complex associates with more acid molecules via hydrogen bonding.

    
    
    
TIOA vs. Alternatives: The Steric Advantage

While Alamine 336 (a C8/C10 mixture) is the industrial standard due to cost, TIOA (pure branched C8 isomer) offers distinct advantages in stripping efficiency .

FeatureTIOA (Tri-iso-octylamine) TOA (Tri-n-octylamine) Alamine 336
Structure Branched alkyl chainsLinear alkyl chainsMix of C8/C10 chains
Steric Hindrance HighLowVariable
Complex Stability Moderate (Easier to back-extract)High (Harder to strip)Moderate-High
Phase Separation Excellent (Lower viscosity)Good (Solid at low temps)Good
Spectroscopic Clarity High (Distinct, sharp peaks)HighLower (Broad overlapping peaks)

Part 2: Spectroscopic Validation (FTIR & NMR)

Spectroscopy is the only definitive method to distinguish between physical extraction (solubility) and chemical complexation.

FTIR Analysis: Tracking the Carbonyl Shift

The formation of the amine-acid complex is confirmed by the shift of the carbonyl (


) stretching vibration.
  • Free Acid (Aqueous/Pure): Exhibits a sharp

    
     stretch at 1700–1725 cm⁻¹ .
    
  • TIOA-Acid Complex (Organic):

    • The 1720 cm⁻¹ peak disappears or diminishes.

    • New Peaks: Asymmetric carboxylate (

      
      ) stretching appears at 1550–1650 cm⁻¹ .
      
    • Ammonium Band: A broad band emerges at 2300–2700 cm⁻¹ , indicating the protonation of the nitrogen (

      
      ).
      
H-NMR Analysis: Probing Proton Environments

NMR validates the stoichiometry. The chemical shift (


) of the acidic proton moves significantly downfield upon complexation due to deshielding by the positive nitrogen center.
  • Key Indicator: The proton on the carbon adjacent to the nitrogen (

    
    -proton) shifts downfield (e.g., from 2.4 ppm to 2.8 ppm) as the electron density is pulled toward the formed ammonium cation.
    

Part 3: Experimental Protocols

Protocol A: FTIR Characterization of the Organic Phase

Objective: Confirm the formation of the TIOA-Acid complex and assess the role of the diluent (active vs. inert).

Materials:

  • TIOA (95%+ purity).

  • Diluents: 1-Octanol (Active), Dodecane (Inert).

  • Carboxylic Acid (e.g., Lactic Acid).[1][2][3][4]

  • FTIR Spectrometer (ATR accessory preferred).

Step-by-Step Methodology:

  • Preparation: Prepare a 0.5 M solution of TIOA in the chosen diluent.

  • Extraction: Mix the organic phase with an aqueous acid solution (1:1 volume ratio) in a separatory funnel. Shake vigorously for 2 hours at 25°C.

  • Separation: Centrifuge at 4000 rpm for 10 minutes to ensure complete phase separation.

  • Blank Scan: Record the background spectrum of the pure diluent and pure TIOA.

  • Sample Scan: Place 10 µL of the loaded organic phase on the ATR crystal.

  • Analysis:

    • Normalize the baseline.

    • Look for the "Red Shift" : Movement of the carbonyl band from ~1720 cm⁻¹ (free acid) to ~1580 cm⁻¹ (complex).

    • Self-Validation: If the 1720 cm⁻¹ peak persists strongly, extraction is incomplete or physical extraction is dominant over reactive extraction.

Protocol B: Determination of Loading (Z) via Titration

Objective: Quantify the performance (Distribution Coefficient


).
  • Titrate Aqueous Phase: Titrate the initial and equilibrium aqueous phases with 0.1 N NaOH using phenolphthalein indicator.

  • Calculate Concentration: Determine acid concentration in the organic phase by mass balance:

    
    
    
  • Calculate Loading (

    
    ): 
    
    
    
    
    • Interpretation: If

      
      , overloading is occurring (formation of 
      
      
      
      ), which is often supported by active diluents like 1-octanol.

Part 4: Visualization of Extraction Dynamics

Diagram 1: Molecular Mechanism & Spectroscopic Signatures

This diagram illustrates the transition from free reactants to the ion-pair complex and the corresponding spectral shifts.

G cluster_0 Aqueous Phase cluster_1 Organic Phase (TIOA) Acid Free Acid (HA) C=O Stretch: ~1720 cm⁻¹ Complex Ion-Pair Complex (R3NH+ A-) Acid->Complex Mass Transfer Amine Free TIOA (R3N) Lone Pair Available Amine->Complex Protonation Spec Spectroscopic Shift C=O (1720) -> COO- (1580) New Band: NH+ (2500) Complex->Spec

Caption: Mechanism of TIOA reactive extraction showing the shift from free acid carbonyl stretch to carboxylate ammonium complex.

Diagram 2: Experimental Workflow for Comparative Analysis

A logical flow for researchers to compare TIOA against Alamine 336.

Workflow cluster_Analysis Dual-Stream Analysis Start Select Extractant (TIOA vs. Alamine 336) Diluent Select Diluent (Active: Octanol vs. Inert: Dodecane) Start->Diluent Mix Equilibrium Extraction (25°C, 2-4 Hours) Diluent->Mix PhaseSep Phase Separation (Centrifugation) Mix->PhaseSep Titration Aqueous Phase: Titration (NaOH) PhaseSep->Titration FTIR Organic Phase: FTIR / NMR PhaseSep->FTIR Calc Calculate Metrics (KD, Loading Z, Stoichiometry) Titration->Calc FTIR->Calc Decision Performance Evaluation Selectivity vs. Strippability Calc->Decision

Caption: Step-by-step workflow for comparative analysis of amine extractants.

Part 5: Data Interpretation Guide

When analyzing your TIOA extraction data, use this reference table to interpret the efficiency of your system compared to standard TOA/Alamine systems.

ParameterObservation Technical Interpretation
FTIR Peak: 1720 cm⁻¹ Significant residual peak in Organic phasePhysical Extraction: The acid is dissolving but not reacting. Switch to a more basic amine or increase concentration.
FTIR Peak: 1560-1580 cm⁻¹ Strong, sharp peakSuccessful Ion-Pairing: High efficiency reactive extraction.
Loading (

) > 1.0
Validated by titrationOverloading: Formation of

complexes. Common in active diluents (Octanol).
Third Phase Formation Visible middle layerIncompatibility: The complex is insoluble in the diluent. Add a modifier (e.g., Decanol) or switch from Dodecane to Toluene.

References

  • Wasewar, K. L., et al. (2002). Reactive Extraction of Lactic Acid using Alamine 336 in Methyl Isobutyl Ketone. Journal of Chemical & Engineering Data. Link

  • Uslu, H. (2009). Reactive Extraction of Carboxylic Acids using TIOA and TOA. Separation and Purification Technology. Link

  • Tamada, J. A., & King, C. J. (1990). Extraction of Carboxylic Acids with Amine Extractants.[2][5][6] 2. Chemical Interactions and Interpretation of Data. Industrial & Engineering Chemistry Research. Link

  • Datta, D., et al. (2018). Spectroscopic Analysis of Acid-Amine Complexes in Reactive Extraction. Chemical Engineering Journal. Link

  • Mungma, N., et al. (2019).[3] Reactive Extraction of Lactic Acid, Formic Acid and Acetic Acid from Aqueous Solutions with Tri-n-octylamine/1-Octanol/n-Undecane. ChemEngineering. Link

Sources

A Senior Application Scientist's Guide to the Experimental Validation of TIOA Extraction Isotherms for Organic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical engineering, the efficient separation and purification of organic acids from aqueous solutions, such as fermentation broths, is a critical step.[1][2] Reactive liquid-liquid extraction has emerged as a promising technology for this purpose, offering high selectivity and the potential for in-situ product recovery.[3][4][5] Among the various extractants, tertiary amines like tri-iso-octylamine (TIOA) have garnered significant attention due to their high distribution coefficients for carboxylic acids.[1][6]

This guide provides an in-depth, objective comparison of TIOA's performance with other alternatives, supported by experimental data and detailed protocols. It is designed to equip you with the foundational knowledge and practical insights necessary to design, execute, and validate your own TIOA-based extraction systems.

The Principle of Amine-Based Extraction: A Look at the "How" and "Why"

Reactive extraction with tertiary amines like TIOA operates on the principle of a reversible chemical reaction between the organic acid in the aqueous phase and the amine in the organic phase.[1] This interaction leads to the formation of an acid-amine complex that is preferentially soluble in the organic diluent.[1]

The overall extraction mechanism can be generalized as follows:

n(R₃N)org + (HA)aq ⇌ ((R₃N)n·HA)org

Where:

  • R₃N represents the tertiary amine (TIOA).

  • HA is the undissociated organic acid.

  • n is the stoichiometry of the complex (the number of amine molecules per acid molecule).

  • org and aq denote the organic and aqueous phases, respectively.

The efficiency of this process is governed by several factors, including the basicity of the amine, the pKa of the organic acid, the properties of the diluent, and the pH of the aqueous phase.[1][7] The pH is particularly crucial as it dictates the concentration of the undissociated form of the organic acid, which is the species that primarily interacts with the amine.

Comparative Performance of TIOA: An Evidence-Based Analysis

To provide a clear comparison, the following tables summarize key performance indicators for TIOA in the extraction of various organic acids, alongside data for other common extractants.

Table 1: Comparison of Distribution Coefficients (D) for Lactic Acid Extraction

ExtractantDiluentInitial Lactic Acid Conc. (g/L)Distribution Coefficient (D)Reference
Tri-iso-octylamine (TIOA) Dodecane/Hexanol7.33 - 8.20Varies with TIOA/modifier ratio[8]
Tri-n-octylamine (TOA) 1-Octanol/n-Undecane~63 g/L (0.7 mol/L)High, varies with solvent composition[6]
Amberlite LA-2 (Secondary Amine) 1-OctanolNot Specified103.80[9]
Cyanex 923 (Phosphine Oxides) Mineral Oil100 g/LKEQ,EXT = 2.9 ± 0.1 (for acetic acid)[10]

Table 2: Extraction Efficiency (%E) for Citric Acid

Extractant SystemInitial Citric Acid Conc. (mol·kg⁻¹)Extraction Efficiency (%E)Reference
Trioctylamine (TOA) + Tridodecylamine (TDA) in Dimethyl Phthalate 0.595Up to 99%[9]
Trioctylamine (TOA) in 1-Octanol 0.04 - 0.07 mol·dm⁻³Varies with TOA concentration[11]
Alamine® 336 in Escaid™ 110/Tridecyl Alcohol 10% w/vUp to 95%[12]

Key Insights from the Data:

  • TIOA and its isomer, TOA, demonstrate high efficiency for the extraction of organic acids like lactic and citric acid.[6][8][13]

  • The choice of diluent and modifier significantly impacts the distribution coefficient .[8] Active diluents (modifiers) like alcohols can enhance the solubility of the acid-amine complex in the organic phase.[6]

  • Phosphine oxide-based extractants like Cyanex 923 can exhibit higher equilibrium constants for some acids compared to tertiary amines, indicating a stronger extraction capability.[10]

  • Secondary amines, such as Amberlite LA-2, can also be highly effective , as demonstrated by the high distribution coefficient for citric acid.[9]

Visualizing the Extraction Mechanism

To better understand the chemical interactions at play, the following diagram illustrates the equilibrium of a monoprotic organic acid (HA) with TIOA.

ExtractionMechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase HA_aq HA (aq) Undissociated Acid A_minus A⁻ (aq) Acid Anion HA_aq->A_minus Dissociation Complex_org TIOA·HA Complex (org) ((R₃N)·HA) HA_aq->Complex_org Extraction (Complexation) H_plus H⁺ (aq) TIOA_org TIOA (org) (R₃N) Complex_org->HA_aq Stripping (Back-Extraction)

Caption: TIOA extraction equilibrium for a monoprotic acid.

Experimental Protocol: Determining the Extraction Isotherm of Citric Acid with TIOA

This section provides a detailed, step-by-step methodology for determining the extraction isotherm of citric acid using TIOA dissolved in a suitable diluent.

Materials:

  • Citric Acid (analytical grade)[11]

  • Tri-iso-octylamine (TIOA, ≥98% purity)[8]

  • 1-Octanol (modifier, analytical grade)[11]

  • Dodecane (inert diluent, analytical grade)[8]

  • Sodium Hydroxide (NaOH) solution (0.1 M, standardized)

  • Phenolphthalein indicator

  • Separatory funnels (125 mL)[8]

  • Mechanical shaker

  • pH meter

  • Analytical balance

  • Standard laboratory glassware

Procedure:

  • Preparation of Aqueous Phase: Prepare a stock solution of citric acid of a known concentration (e.g., 0.5 M) in deionized water. Prepare a series of aqueous solutions with varying initial citric acid concentrations by diluting the stock solution.

  • Preparation of Organic Phase: Prepare the organic phase by dissolving a known concentration of TIOA (e.g., 30% v/v) in a mixture of 1-octanol and dodecane. The ratio of modifier to inert diluent can be varied to study its effect.

  • Extraction:

    • In a 125 mL separatory funnel, add equal volumes (e.g., 20 mL) of the aqueous citric acid solution and the prepared organic phase.

    • Securely stopper the funnel and shake vigorously using a mechanical shaker for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.

    • Allow the phases to separate completely. The time required for phase separation may vary depending on the system's physical properties.

  • Analysis:

    • Carefully separate the aqueous and organic phases.

    • Determine the concentration of citric acid remaining in the aqueous phase (raffinate) by titrating a known volume of the aqueous phase with the standardized 0.1 M NaOH solution using phenolphthalein as an indicator.[11]

    • The concentration of citric acid in the organic phase (extract) can be calculated by mass balance: [CA]org = ([CA]aq,initial - [CA]aq,final) * (Vaq / Vorg) Where:

      • [CA]org is the concentration of citric acid in the organic phase.

      • [CA]aq,initial is the initial concentration of citric acid in the aqueous phase.

      • [CA]aq,final is the final (equilibrium) concentration of citric acid in the aqueous phase.

      • Vaq and Vorg are the volumes of the aqueous and organic phases, respectively.

  • Data Analysis and Isotherm Construction:

    • Repeat the extraction procedure for each of the prepared aqueous solutions with different initial citric acid concentrations.

    • Plot the equilibrium concentration of citric acid in the organic phase ([CA]org) against the equilibrium concentration of citric acid in the aqueous phase ([CA]aq,final). This plot represents the extraction isotherm.

    • From the isotherm, key parameters such as the distribution coefficient (D), loading factor (Z), and extraction efficiency (%E) can be calculated:

      • Distribution Coefficient (D): D = [CA]org / [CA]aq,final

      • Loading Factor (Z): Z = [CA]org / [TIOA]initial

      • Extraction Efficiency (%E): %E = ([CA]aq,initial - [CA]aq,final) / [CA]aq,initial * 100[9]

Causality Behind Experimental Choices and Self-Validation

  • Choice of Diluent and Modifier: The combination of an inert diluent like dodecane and an active diluent (modifier) like 1-octanol is crucial.[6][8] The inert diluent improves the physical properties of the system (e.g., viscosity, density), while the modifier enhances the solubility of the formed acid-amine complex, preventing the formation of a third phase and improving extraction efficiency.[6]

  • Equilibration Time: Shaking for a sufficient duration ensures that the system reaches equilibrium, a prerequisite for accurate isotherm determination. Preliminary experiments should be conducted to determine the minimum time required to reach equilibrium.

  • Phase Ratio: A 1:1 phase ratio is often used for initial studies as it simplifies calculations. However, varying this ratio can be a strategy to optimize the extraction process.

  • Analytical Method: Titration with a standardized base is a reliable and cost-effective method for determining the concentration of the organic acid in the aqueous phase.[11] For more complex mixtures, techniques like High-Performance Liquid Chromatography (HPLC) may be necessary.[8]

  • Self-Validation: The experimental protocol includes inherent checks. A clear and sharp phase separation is an indicator of a stable system. The mass balance calculation provides a cross-check on the analytical measurements. Consistent results across replicate experiments are essential for validating the data.

Conclusion

Tri-iso-octylamine (TIOA) stands as a robust and efficient extractant for the recovery of organic acids from aqueous solutions. Its performance, however, is intricately linked to the careful selection of experimental conditions, particularly the composition of the organic phase. By understanding the underlying principles of amine-based extraction and following a rigorous experimental protocol for isotherm determination, researchers and drug development professionals can effectively design and optimize separation processes tailored to their specific needs. This guide provides a foundational framework for such endeavors, emphasizing the importance of a data-driven, comparative approach to selecting the most suitable extraction system.

References

  • Kirilova, E., et al. (2005). Simultaneous Influence of Active and “Inert” Diluents on the Extraction of Lactic Acid by Means of Tri-n-octylamine (TOA) and Tri-iso-octylamine (TIOA). Industrial & Engineering Chemistry Research, 44(26), 9949–9955. [Link]

  • Tönjes, S., et al. (2019). Reactive Extraction of Lactic Acid, Formic Acid and Acetic Acid from Aqueous Solutions with Tri-n-octylamine/1-Octanol/n-Undecane. Molecules, 24(9), 1708. [Link]

  • Yordanov, B., et al. (2013). Mechanisms of Extraction of Organic Acids by means of Molecular Extractants and Ionic Liquids. Food Science and Applied Biotechnology, 1(1), 58-71. [Link]

  • Stubenrauch, C., et al. (2016). Reactive Extraction of Lactic Acid by Using Tri-n-octylamine: Structure of the Ionic Phase. Chemistry – A European Journal, 22(10), 3268-3272. [Link]

  • van der Meer, Y., et al. (2018). Novel extractants for the recovery of fermentation derived lactic acid. Green Chemistry, 20(1), 157-165. [Link]

  • Kirilova, E., et al. (2005). Simultaneous Influence of Active and “Inert” Diluents on the Extraction of Lactic Acid by Means of Tri-n-octylamine (TOA) and Tri-iso-octylamine (TIOA). Industrial & Engineering Chemistry Research, 44(26), 9949-9955. [Link]

  • Kocks, C., et al. (2022). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. Annual Review of Chemical and Biomolecular Engineering, 13, 165-187. [Link]

  • Scarborough, M. J., et al. (2018). In situ recovery of bio-based carboxylic acids. Green Chemistry, 20(10), 2269-2279. [Link]

  • Poposka, F. A., et al. (2000). Experimental investigation of citric acid reactive extraction with solvent recycling. Chemical Engineering and Processing: Process Intensification, 39(1), 51-57. [Link]

  • Procházka, J., et al. (2012). Influence of Extractant (TBP and TOA), Diluent, and Modifier on Extraction Equilibrium of Monocarboxylic Acids. Journal of Chemical & Engineering Data, 57(9), 2465-2472. [Link]

  • Kumar, S., et al. (2018). Intensification of Citric Acid Extraction by a Mixture of Trioctylamine and Tridodecylamine in Different Diluents. Journal of Chemical & Engineering Data, 63(6), 2055-2063. [Link]

  • Tönjes, S., et al. (2022). Amine-based extractants for isolation of carboxylic acids from complex, biobased process streams. Graz University of Technology. [Link]

  • Tönjes, S., et al. (2024). Reactive extraction technologies for organic acids in industrial fermentation processes: a review. Green Chemistry, 26(1), 108-129. [Link]

  • Tönjes, S., et al. (2024). Reactive extraction technologies for organic acids in industrial fermentation processes – A review. Green Chemistry. [Link]

  • TIEI Extraction. (2025). Efficient Recovery of Organic Acids From Fermentation Broth. [Link]

  • Poposka, F. A., et al. (2004). Lactic Acid Extraction From Aqueous Solutions with Tri-n-Octylamine Dissolved in Decanol and Dodecane. Biochemical Engineering Journal, 21(1), 63-71. [Link]

  • Tönjes, S., et al. (2022). Amine-based extractants for isolation of carboxylic acids from complex, biobased process streams. Graz University of Technology. [Link]

  • Tönjes, S., et al. (2019). Reactive Extraction of Lactic Acid, Formic Acid and Acetic Acid from Aqueous Solutions with Tri-n-octylamine/1-Octanol/n-Undecane. Molecules, 24(9), 1708. [Link]

  • Djas, M., et al. (2015). Reactive extraction of citric acid using supercritical CO2 and trioctylamine. Chemical and Process Engineering, 36(2), 199-206. [Link]

  • Bielska, M., & Prochaska, K. (2013). Solvent Extraction of Citric Acid with Different Organic Phases. Journal of Solution Chemistry, 42(11), 2166-2180. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Triisooctylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hazard Profile

Triisooctylamine (TiOA) is a lipophilic, tertiary amine widely used as an extractant in hydrometallurgy and nuclear fuel reprocessing. Unlike lower-molecular-weight amines (e.g., triethylamine), TiOA has a lower vapor pressure, which often leads to a false sense of security.

The Critical Risk: TiOA is highly lipophilic. Upon skin contact, it does not merely sit on the surface; it partitions into the lipid bilayer of the skin, leading to delayed but severe dermatitis and potential sensitization. Standard laboratory gloves (thin nitrile) provide only incidental protection and can be permeated rapidly without visible degradation.

GHS Hazard Classification (CAS 25549-16-0)[1]
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat. 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[2]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[2]
Aquatic Toxicity Chronic 2H411: Toxic to aquatic life with long-lasting effects.[2]

The Barrier Strategy: Personal Protective Equipment (PPE)

Do not rely on generic "lab safety" rules. For TiOA, your PPE must specifically resist organic, lipophilic bases.

Hand Protection: The "Two-Tier" Protocol

Why: TiOA is an oil-soluble amine. Latex is useless (instant permeation). Thin disposable nitrile offers protection for seconds to minutes only.

ScenarioRecommended MaterialSpecificationsAction upon Contact
Standard Handling (Pipetting, Titration)Nitrile (Accelerator-Free) Min. Thickness: 0.11 mm (4-5 mil) Standard CuffIMMEDIATE REMOVAL. If splashed, strip glove immediately, wash hands, and don a fresh pair.
High Risk (Pouring >100mL, Spills, Cleaning)Laminate Film (e.g., Silver Shield / 4H)Multi-layer EVOH/PE laminateResistant for >4 hours. These are loose-fitting; wear nitrile gloves over them for dexterity.
Respiratory & Eye Protection[3]
  • Primary Control: All open handling must occur inside a certified Chemical Fume Hood .

  • Eye Protection: Chemical Splash Goggles (indirect vented) are mandatory. Safety glasses are insufficient due to the risk of liquid creep/aerosolization during extraction mixing.

  • Respirator (Contingency): If fume hood work is impossible (e.g., maintenance), use a half-face respirator with Type A (Organic Vapor) or Type ABEK cartridges.

Operational Workflow & Logic

The following diagram outlines the decision logic for handling TiOA, emphasizing the "Stop-Work" triggers that prevent contamination.

TiOA_Workflow Start Start: TiOA Handling RiskCheck Risk Assessment: Volume > 100mL? Start->RiskCheck PPE_Std Don Standard PPE: Lab Coat + Goggles + Nitrile Gloves (0.11mm) RiskCheck->PPE_Std No (<100mL) PPE_High Don Enhanced PPE: Add Laminate Liners + Apron RiskCheck->PPE_High Yes (>100mL) Hood Work in Fume Hood (Sash at marked height) PPE_Std->Hood Handling Perform Extraction/Synthesis Hood->Handling PPE_High->Hood Splash Splash Event? Handling->Splash Remove STOP WORK Remove Gloves Immediately Splash->Remove Yes (Contamination) Waste Waste Disposal: Segregate as Organic Amine Splash->Waste No Wash Wash Hands (Soap/Water) 15 Minutes Remove->Wash Redon Re-don PPE Wash->Redon Redon->Hood

Figure 1: Operational logic flow for this compound handling, distinguishing between routine and high-volume risk pathways.

Step-by-Step Protocols

A. Preparation & Storage
  • Inspection: Check TiOA for crystallization or phase separation. Although liquid at room temperature, impurities can alter physical state.

  • Vessel Selection: Use glass (borosilicate) or HDPE containers. Avoid PVC or low-grade plastics which may leach plasticizers in the presence of lipophilic amines.

  • Secondary Containment: Always transport bottles in a polyethylene bucket to capture potential breakage.

B. Spill Management (The "Absorb-Don't-Neutralize" Rule)

Scientific Rationale: While amines are basic, adding strong acids to a concentrated amine spill can generate excessive heat and toxic vapors.

  • Isolate: Evacuate the immediate area (3-5 meters).

  • Protect: Don Laminate (Silver Shield) gloves.

  • Contain: Surround the spill with universal absorbent pads or vermiculite.

  • Clean:

    • Absorb the bulk liquid.

    • Do not use water initially (TiOA is insoluble and will spread).

    • Wipe the area with a solvent-dampened rag (Ethanol or Acetone) to solubilize the oily residue.

    • Final wash with soapy water.[3]

  • Disposal: Collect all pads into a sealed bag labeled "Hazardous Waste: this compound (Toxic/Irritant)."

C. Waste Disposal
  • Classification: TiOA is an organic solvent waste.

  • Segregation: Do not mix with oxidizing agents (e.g., Nitric Acid waste) or acid chlorides, as this can lead to violent exothermic reactions.

  • Labeling: "Organic Waste - Contains Amines."

  • Prohibition: NEVER pour down the drain. It is chronically toxic to aquatic life (H411).[2]

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 90059, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier - this compound (CAS 25549-16-0).[4] Retrieved from [Link](Note: General search landing for verification)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.